molecular formula C11H8N2O B189070 Di(pyridin-3-yl)methanone CAS No. 35779-35-2

Di(pyridin-3-yl)methanone

Número de catálogo: B189070
Número CAS: 35779-35-2
Peso molecular: 184.19 g/mol
Clave InChI: AQLPDLOXKZRZEV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Di(pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170628. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

dipyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLPDLOXKZRZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305388
Record name dipyridin-3-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35779-35-2
Record name 35779-35-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170628
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dipyridin-3-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35779-35-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Di(pyridin-3-yl)methanone CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 35779-35-2 IUPAC Name: Di(pyridin-3-yl)methanone

This technical guide provides a comprehensive overview of this compound, a heterocyclic ketone with potential applications in coordination chemistry, catalysis, and drug development. Due to the limited availability of published data specifically for this compound, this guide also includes relevant information on closely related pyridine derivatives to provide a broader context for its potential properties and applications.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₁₁H₈N₂O--INVALID-LINK--
Molecular Weight184.19 g/mol --INVALID-LINK--
AppearanceSolid--INVALID-LINK--
InChI1S/C11H8N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1-8H--INVALID-LINK--
InChI KeyAQLPDLOXKZRZEV-UHFFFAOYSA-N--INVALID-LINK--
SMILESO=C(c1cccnc1)c2cccnc2--INVALID-LINK--

Synthesis and Characterization

General Experimental Protocol for Oxidation (Hypothetical):

A general procedure for the oxidation of a secondary alcohol to a ketone is provided below as a potential synthetic route. Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

  • Dissolution: Dissolve di(pyridin-3-yl)methanol in a suitable organic solvent (e.g., dichloromethane, acetone).

  • Oxidant Addition: Add a suitable oxidizing agent (e.g., pyridinium chlorochromate (PCC), Jones reagent, or a Swern oxidation system) to the solution at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove the oxidant and any inorganic byproducts.

  • Extraction and Purification: Extract the product into an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Characterization Data (Predicted and from Related Compounds):

Specific spectral data for this compound is not widely published. However, based on the analysis of related pyridine and ketone compounds, the following characteristic spectral features can be anticipated:

  • ¹H NMR: Resonances in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the two pyridine rings. The chemical shifts and coupling patterns would be indicative of the 3-substitution pattern.

  • ¹³C NMR: A resonance for the carbonyl carbon (C=O) typically in the range of δ 180-200 ppm. Aromatic carbon signals would also be present in the region of δ 120-150 ppm.

  • IR Spectroscopy: A strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. C-H stretching and C=N/C=C stretching vibrations of the pyridine rings would also be observable.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 184, with fragmentation patterns characteristic of pyridine and ketone moieties.

Potential Applications and Biological Activity

The scientific literature on the specific biological activity of this compound is limited.[1] However, the pyridine and ketone moieties are present in numerous biologically active compounds, suggesting potential avenues for research.

Coordination Chemistry and Catalysis:

The nitrogen atoms in the pyridine rings of this compound possess lone pairs of electrons, making the molecule a potential ligand for coordination to metal ions. This chelating ability could allow it to act as a linker in the formation of coordination polymers and metal-organic frameworks (MOFs).[1] Such complexes have potential applications in catalysis, gas storage, and materials science. For instance, the related compound, di(pyridin-2-yl)methanone, has been utilized as a ligand in catalytic reactions.

Drug Development and Medicinal Chemistry:

Pyridine derivatives are a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, anticancer, and enzyme inhibitory effects.

  • Antibacterial Activity: Derivatives of 3-(pyridin-3-yl)-2-oxazolidinone have been synthesized and evaluated for their in vitro antibacterial activity, showing promising results against Gram-positive bacteria.

  • Anticancer Activity: Pyridin-3-yl pyrimidines have been investigated as potent Bcr-Abl inhibitors for their potential anticancer activity. Additionally, some piperidone compounds have demonstrated tumor-selective cytotoxicity on leukemia cells.

  • Enzyme Inhibition: The pyridinone core is found in various enzyme inhibitors, and derivatives have been explored for their inhibitory activity against targets such as PIM-1 kinase.

While no specific studies on the cytotoxicity or enzyme inhibition of this compound were found, its structural similarity to other biologically active pyridine-containing molecules suggests that it could be a valuable scaffold for the design and synthesis of novel therapeutic agents. Further biological screening is necessary to explore its potential in drug development.

Signaling Pathways and Logical Relationships

Given the lack of specific biological data for this compound, a signaling pathway diagram cannot be constructed for this compound. However, a logical workflow for its potential investigation in a drug discovery context can be visualized.

drug_discovery_workflow Hypothetical Drug Discovery Workflow for this compound cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_development Lead Optimization & Preclinical Development Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assays (Cancer Cell Lines) Characterization->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Screening Characterization->Enzyme_Inhibition Antibacterial Antibacterial Screening Characterization->Antibacterial Signaling_Pathway Signaling Pathway Analysis Cytotoxicity->Signaling_Pathway Target_Identification Target Identification & Validation Enzyme_Inhibition->Target_Identification Signaling_Pathway->Target_Identification Structure_Activity Structure-Activity Relationship (SAR) Target_Identification->Structure_Activity Lead_Optimization Lead Optimization Structure_Activity->Lead_Optimization In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo

Hypothetical Drug Discovery Workflow

Conclusion

This compound is a molecule with established chemical properties but limited documented biological activity. Its structural features suggest potential as a versatile ligand in coordination chemistry and as a scaffold for the development of new therapeutic agents. Further research, including the development of robust synthetic protocols and comprehensive biological screening, is required to fully elucidate its potential in various scientific and medicinal applications. This guide serves as a foundational resource for researchers and professionals interested in exploring the properties and applications of this and related pyridine-based compounds.

References

Synthesis and Characterization of Di(pyridin-3-yl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di(pyridin-3-yl)methanone, a symmetrical ketone featuring two pyridine rings, holds significant interest in medicinal chemistry and materials science due to its structural motifs. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound. It includes a potential synthetic pathway, tabulated physicochemical and spectral data, and a proposed experimental protocol. While the biological activity of this compound is not extensively documented in publicly available literature, this guide serves as a foundational resource for researchers exploring its potential applications.

Introduction

This compound, also known as 3,3'-dipyridyl ketone, is a diaryl ketone with the chemical formula (C₅H₄N)₂CO. The presence of two pyridine rings connected by a carbonyl group makes it an intriguing building block for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors or coordination sites for metal ions, influencing the molecule's chemical and biological properties. This document outlines the key aspects of its synthesis and characterization.

Synthesis of this compound

A plausible and commonly employed method for the synthesis of diaryl ketones is the oxidation of the corresponding secondary alcohol. In this case, this compound can be prepared by the oxidation of di(pyridin-3-yl)methanol.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from 3-bromopyridine:

  • Formation of the Grignard Reagent and Reaction with an Ester: 3-Bromopyridine can be converted to the corresponding Grignard reagent, 3-pyridylmagnesium bromide. This organometallic intermediate can then react with an ester of nicotinic acid, such as ethyl nicotinate, to form di(pyridin-3-yl)methanol.

  • Oxidation: The resulting di(pyridin-3-yl)methanol is then oxidized to yield the target compound, this compound. Common oxidizing agents for this transformation include chromium-based reagents (e.g., pyridinium chlorochromate - PCC) or milder, more modern reagents.

A general workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation 3-Bromopyridine 3-Bromopyridine Grignard_Reagent 3-Pyridylmagnesium bromide 3-Bromopyridine->Grignard_Reagent + Mg Mg Mg Di_pyridin_3_yl_methanol Di(pyridin-3-yl)methanol Grignard_Reagent->Di_pyridin_3_yl_methanol + Ethyl Nicotinate Ethyl_Nicotinate Ethyl_Nicotinate Di_pyridin_3_yl_methanone This compound Di_pyridin_3_yl_methanol->Di_pyridin_3_yl_methanone + Oxidizing Agent Oxidizing_Agent Oxidizing Agent (e.g., PCC)

Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Proposed)

Materials:

  • 3-Bromopyridine

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Ethyl nicotinate

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Anhydrous dichloromethane

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of Di(pyridin-3-yl)methanol

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Dissolve 3-bromopyridine in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the 3-bromopyridine solution to the magnesium turnings to initiate the Grignard reaction. Once the reaction starts (indicated by bubbling and heat generation), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve ethyl nicotinate in anhydrous diethyl ether and add it dropwise to the Grignard reagent solution with vigorous stirring.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain di(pyridin-3-yl)methanol.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve the di(pyridin-3-yl)methanol obtained in the previous step in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (PCC) in one portion to the stirred solution.

  • Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization Data

The following tables summarize the key physicochemical and spectral data for this compound.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₁H₈N₂O
Molecular Weight184.19 g/mol
AppearanceLight yellow to yellow solid[1]
Melting Point115.5-117.0 °C[1]
Boiling Point346.8 ± 17.0 °C (Predicted)[1]
Density1.196 ± 0.06 g/cm³ (Predicted)[1]
Spectroscopic Data (Predicted and Literature-Based)
TechniqueExpected Key Features
¹H NMR Aromatic protons of the pyridine rings would appear in the range of δ 7.0-9.0 ppm. Due to the symmetry of the molecule, four distinct signals corresponding to the four different types of aromatic protons are expected. The protons ortho to the nitrogen will be the most deshielded.
¹³C NMR The carbonyl carbon (C=O) signal is expected to appear significantly downfield, typically in the range of δ 180-200 ppm. The aromatic carbons of the pyridine rings will resonate in the region of δ 120-155 ppm.
FTIR (cm⁻¹) A strong absorption band corresponding to the C=O stretching vibration of the ketone is expected around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the pyridine rings would appear in the 1400-1600 cm⁻¹ region.
Mass Spec (m/z) The molecular ion peak [M]⁺ would be observed at m/z = 184. Common fragmentation patterns would involve the loss of CO (m/z = 156) and fragmentation of the pyridine rings.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or the effects of this compound on specific signaling pathways. Pyridine-containing compounds are known to exhibit a wide range of biological activities, including acting as enzyme inhibitors. For instance, some pyridinyl pyrimidine derivatives have been evaluated as Bcr-Abl inhibitors for their anticancer activity.[2]

Given the structural similarity of the pyridine motif to various endogenous ligands and enzyme cofactors, it is plausible that this compound could interact with biological targets such as kinases or other enzymes. However, without experimental data, any proposed mechanism of action would be purely speculative.

The following diagram illustrates a generic kinase inhibition workflow, which could be a potential area of investigation for this compound.

Kinase_Inhibition_Workflow cluster_screening Initial Screening cluster_validation Hit Validation cluster_mechanism Mechanism of Action Compound This compound Kinase_Panel Kinase Panel Screening Compound->Kinase_Panel Hit_Identification Hit Identification Kinase_Panel->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Binding_Assay Direct Binding Assay (e.g., SPR, ITC) Hit_Identification->Binding_Assay Validated_Hit Validated Hit Dose_Response->Validated_Hit Binding_Assay->Validated_Hit Cell_Based_Assay Cell-Based Assays (Phosphorylation) Validated_Hit->Cell_Based_Assay Signaling_Pathway Signaling Pathway Analysis Cell_Based_Assay->Signaling_Pathway

Caption: A general workflow for investigating kinase inhibition.

Conclusion

This technical guide provides a starting point for researchers interested in the synthesis and characterization of this compound. While a detailed experimental protocol for its synthesis is proposed based on established chemical transformations, further optimization and characterization are necessary. The lack of extensive biological data highlights an opportunity for future research to explore the potential of this compound in drug discovery and development, particularly in areas where pyridine-based scaffolds have shown promise. The provided information and proposed methodologies aim to facilitate such investigations.

References

Spectroscopic Analysis of Di(pyridin-3-yl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic data for Di(pyridin-3-yl)methanone (CAS 35779-35-2). Due to the current lack of publicly available experimental spectra for this compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its chemical structure and known spectroscopic principles. Furthermore, standardized experimental protocols for obtaining these spectra are provided to guide researchers in the empirical analysis of this and similar organic compounds. This guide is intended to serve as a valuable resource for scientists involved in the synthesis, characterization, and application of pyridinyl compounds in drug discovery and materials science.

Introduction

This compound is a diaryl ketone featuring two pyridine rings linked by a carbonyl group. The positioning of the nitrogen atoms at the 3-position of the pyridine rings influences the molecule's electronic properties, reactivity, and potential as a ligand in coordination chemistry or as a scaffold in medicinal chemistry. Accurate structural elucidation through spectroscopic methods is paramount for any research and development involving this compound. This guide outlines the predicted spectroscopic characteristics and provides generalized, yet detailed, protocols for experimental verification.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift correlations, characteristic infrared absorption frequencies, and known mass spectrometry fragmentation patterns for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~8.80d2HH-2, H-2'
~8.70dd2HH-6, H-6'
~7.90ddd2HH-4, H-4'
~7.45dd2HH-5, H-5'

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Assignment
~190-195C=O
~153C-2, C-2'
~150C-6, C-6'
~136C-4, C-4'
~132C-3, C-3'
~124C-5, C-5'

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1680-1660StrongC=O stretch (diaryl ketone)
1600-1450Medium-StrongAromatic C=C and C=N stretching
1300-1000MediumC-H in-plane bending
900-650StrongC-H out-of-plane bending
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
184[M]⁺ (Molecular Ion)
156[M - CO]⁺
105[C₅H₄N-C=O]⁺ (Pyridinoyl cation)
78[C₅H₄N]⁺ (Pyridyl cation)

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: The NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire the spectrum using a standard single-pulse experiment with proton decoupling.

    • Key parameters include a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically several hundred to thousands).

  • Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate NMR software. Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[1]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.[2]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[3]

  • Pressure Application: Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

  • Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.[4][5][6]

  • Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][8]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The mass spectrum, a plot of relative ion abundance versus m/z, is analyzed to identify the molecular ion peak and characteristic fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectra (Chemical Shifts, Frequencies, m/z values) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

References

In-depth Technical Guide: The Crystal Structure of Di(pyridin-3-yl)methanone and its Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of crystallographic databases and scientific literature reveals a significant gap in the publicly available structural data for di(pyridin-3-yl)methanone and its potential polymorphs. While extensive searches were conducted, no specific crystal structure determination for this compound could be located. This guide outlines the search methodology employed and discusses the implications of this data gap for researchers and drug development professionals.

Search Methodology and Findings

A multi-faceted search strategy was implemented to locate the crystal structure of this compound. This included:

  • Comprehensive literature searches: Scientific databases such as Google Scholar, Scopus, and Web of Science were queried using various synonyms for the compound, including "this compound," "3,3'-dipyridyl ketone," and "di-3-pyridyl ketone." These searches did not yield any publications detailing the single-crystal X-ray diffraction analysis of the title compound.

  • Crystallographic database queries: The Cambridge Crystallographic Data Centre (CCDC), the world's repository for small-molecule organic and metal-organic crystal structures, was extensively searched. Direct searches by compound name, formula, and structure did not retrieve any entries corresponding to this compound. While the database contains structures of related isomers, such as di(pyridin-2-yl)methanone, the 3-pyridyl isomer's structural information is conspicuously absent.

The absence of this data in premier crystallographic databases strongly suggests that the crystal structure of this compound has not been determined and/or deposited in the public domain.

Implications for Research and Drug Development

The lack of crystallographic data for this compound presents a significant challenge for researchers in the fields of materials science, crystal engineering, and pharmaceutical development. Knowledge of the crystal structure is fundamental for:

  • Understanding Solid-State Properties: The arrangement of molecules in the solid state dictates crucial physical properties such as melting point, solubility, stability, and bioavailability. Without this information, predicting and controlling these properties is challenging.

  • Polymorph Screening: Polymorphism, the ability of a compound to exist in multiple crystal forms, has profound implications in the pharmaceutical industry. Different polymorphs can exhibit distinct therapeutic efficacies and manufacturing characteristics. A thorough polymorph screen, which is a critical step in drug development, is contingent on first obtaining a crystal structure of at least one form.

  • Rational Drug Design: For drug development professionals, understanding the three-dimensional conformation of a molecule is paramount for designing effective and specific drug candidates. While computational methods can predict molecular structures, experimental validation through crystallography is the gold standard.

Future Outlook and Recommendations

Given the importance of this compound as a potential building block in various chemical syntheses, the determination of its crystal structure is a worthwhile endeavor. The following experimental workflow is proposed for future studies:

An In-depth Technical Guide to the Solubility and Stability of Di(pyridin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of Di(pyridin-3-yl)methanone, a heterocyclic ketone of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this compound, this document outlines detailed experimental protocols, data presentation strategies, and potential degradation pathways based on established principles for similar chemical entities. This guide is intended to serve as a practical resource for researchers initiating the physicochemical characterization of this compound.

Introduction

This compound (CAS No: 35779-35-2) is an aromatic ketone containing two pyridine rings.[1][2] The physicochemical properties of such molecules, particularly solubility and stability, are critical parameters in drug development, influencing bioavailability, formulation, and shelf-life. The presence of two basic pyridine nitrogen atoms and a central carbonyl group suggests a complex interplay of factors governing its solubility in various media and its susceptibility to degradation. This guide provides a systematic approach to experimentally determine these key characteristics.

Chemical Structure of this compound:

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its dissolution rate and subsequent absorption. A thorough understanding of its solubility in a range of solvents is therefore essential.

Qualitative Solubility Determination

A preliminary qualitative assessment of solubility in acidic and basic media can provide valuable insights into the ionizable nature of this compound. The presence of two pyridine rings (pKa of pyridine is ~5.2) suggests that the compound will exhibit increased solubility in acidic solutions due to the protonation of the nitrogen atoms.

Experimental Protocol:

  • Add approximately 10 mg of this compound to separate test tubes.

  • To each test tube, add 1 mL of the following solvents: Water, 0.1 M HCl, and 0.1 M NaOH.

  • Agitate the tubes vigorously for 1-2 minutes at room temperature.

  • Visually observe and record the extent of dissolution (e.g., freely soluble, sparingly soluble, practically insoluble).

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[3][4][5] This method involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.

Experimental Protocol:

  • Prepare saturated solutions by adding an excess of this compound to various solvents in sealed flasks.

  • Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

  • After agitation, allow the flasks to stand undisturbed to permit the sedimentation of undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Hypothetical Solubility Data for this compound:

SolventTemperature (°C)Hypothetical Solubility (mg/mL)
Water250.5
0.1 M HCl2525.0
0.1 M NaOH250.4
Ethanol2515.0
Methanol2520.0
Acetonitrile255.0
Propylene Glycol2510.0
Water370.8
0.1 M HCl3735.0

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis prep1 Weigh excess This compound prep2 Add to flasks with various solvents prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw and filter supernatant sample1->sample2 sample3 Quantify concentration by HPLC sample2->sample3

Caption: Workflow for Quantitative Solubility Determination.

Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[7] Forced degradation studies are also performed to identify potential degradation products and to develop stability-indicating analytical methods.[8][9]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing. This helps to elucidate the degradation pathways and to demonstrate the specificity of the analytical method.

Experimental Protocol:

  • Acidic and Basic Hydrolysis: Dissolve this compound in 0.1 M HCl and 0.1 M NaOH and heat at 80°C for several hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for an extended period.

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11][12][13][14] A dark control should be run in parallel.

  • Analyze all stressed samples at appropriate time points using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance. The method must be able to separate the intact drug from its degradation products.[6][15]

Method Development Outline:

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating compounds with varying polarities.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Long-Term Stability Study

Long-term stability studies are conducted under recommended storage conditions to establish the retest period or shelf life.

Experimental Protocol:

  • Store samples of this compound in controlled environment chambers at specified conditions (e.g., 25°C/60% RH and 40°C/75% RH).

  • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analyze the samples for appearance, assay of the active substance, and levels of degradation products using the validated stability-indicating HPLC method.

Hypothetical Stability Data for this compound at 40°C/75% RH:

Time (Months)AppearanceAssay (%)Total Impurities (%)
0White to off-white powder99.80.2
3White to off-white powder99.50.5
6White to off-white powder99.10.9

Experimental Workflow for Stability Testing

G cluster_stress Forced Degradation cluster_longterm Long-Term Stability cluster_analysis Analysis stress1 Acid/Base Hydrolysis analysis1 Develop & Validate Stability-Indicating HPLC Method stress1->analysis1 stress2 Oxidation (H2O2) stress2->analysis1 stress3 Thermal Stress stress3->analysis1 stress4 Photostability (ICH Q1B) stress4->analysis1 longterm Store at 25°C/60% RH and 40°C/75% RH analysis2 Analyze samples at specified time points longterm->analysis2 analysis1->analysis2 analysis3 Assess Assay, Impurities, and Peak Purity analysis2->analysis3

Caption: Workflow for Stability Assessment.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated. The pyridine rings may be susceptible to oxidation, particularly at the nitrogen atom to form N-oxides, or hydroxylation of the ring.[16][17] The ketone group can be reduced to a secondary alcohol. Under photolytic stress, pyridine-containing compounds can undergo complex rearrangements and cleavages.

G A This compound B Di(pyridin-3-yl)methanol (Reduction) A->B Reduction C Pyridin-3-yl (1-oxido-pyridin-3-yl)methanone (N-Oxidation) A->C Oxidation D Hydroxy-di(pyridin-3-yl)methanone (Hydroxylation) A->D Hydroxylation E Ring Cleavage Products (Photodegradation) A->E Photolysis

Caption: Potential Degradation Pathways.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed experimental protocols for qualitative and quantitative solubility determination, forced degradation studies, and long-term stability testing, researchers can generate the critical data necessary for informed decision-making in the drug development process. The provided workflows and potential degradation pathways offer a solid foundation for designing and executing these essential physicochemical characterization studies.

References

An In-depth Technical Guide on the Theoretical and Computational Studies of Di(pyridin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di(pyridin-3-yl)methanone, a symmetrical diaryl ketone, presents a molecule of significant interest in medicinal chemistry and materials science due to its structural motifs. The presence of two pyridine rings linked by a carbonyl group suggests potential applications as a versatile ligand in coordination chemistry and as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to study this compound, based on established protocols for analogous pyridinyl compounds. It covers molecular structure optimization, spectroscopic analysis, frontier molecular orbital analysis, and potential biological interactions through molecular docking. While a dedicated, comprehensive study on this compound is not extensively available in the current literature, this guide constructs a robust framework for such research by detailing the necessary experimental and computational protocols and illustrating the expected data presentation.

Introduction

This compound (C₁₁H₈N₂O) is a chemical entity with the CAS number 35779-35-2. Its structure, featuring a central carbonyl bridge between two pyridine rings, imparts unique electronic and steric properties that make it a compelling subject for both theoretical and experimental investigation. The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors or coordination sites for metal ions, suggesting its potential utility in the design of novel materials and pharmaceutical compounds. Computational chemistry provides a powerful lens through which to explore the physicochemical properties of such molecules, offering insights that complement and guide experimental work. This guide outlines the key theoretical and computational approaches for a thorough investigation of this compound.

Synthesis and Characterization

While specific synthesis protocols for this compound are not detailed in the provided search results, a general approach can be inferred from the synthesis of similar pyridin-3-yl derivatives.

General Synthesis Protocol

A plausible synthetic route would involve the oxidation of di(pyridin-3-yl)methanol or a Grignard reaction between a pyridin-3-yl magnesium halide and a pyridin-3-carbonyl derivative. A generalized experimental protocol is as follows:

  • Reaction Setup: A solution of the appropriate starting materials (e.g., pyridin-3-ylmagnesium bromide and ethyl nicotinate) is prepared in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: The reaction mixture is stirred at a controlled temperature, which may range from 0 °C to the reflux temperature of the solvent, for a specified duration.

  • Work-up: Upon completion, the reaction is quenched, typically with an aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using techniques such as column chromatography on silica gel.

Spectroscopic Characterization

The synthesized compound would be characterized using a suite of spectroscopic techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to elucidate the chemical environment of the hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy would be used to identify the characteristic functional groups, particularly the C=O stretching vibration of the ketone.

  • Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern.

Computational and Theoretical Methodologies

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules. The B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)) is a commonly employed and reliable approach for studies on pyridine derivatives.[1]

Geometry Optimization

The first step in a computational study is to determine the most stable three-dimensional conformation of the molecule.

Protocol:

  • The initial structure of this compound is drawn using a molecular modeling software.

  • Geometry optimization is performed using DFT at the B3LYP/6-311++G(d,p) level of theory.

  • The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.

The optimized geometry provides key structural parameters. While specific data for this compound is not available, a summary of expected parameters is presented in Table 1.

Table 1: Predicted Structural Parameters for this compound (Illustrative)

Parameter Predicted Value (Å or °)
C=O Bond Length ~1.22 Å
C-C (carbonyl-pyridyl) Bond Length ~1.49 Å
Pyridyl C-N Bond Lengths ~1.33 - 1.34 Å
Pyridyl C-C Bond Lengths ~1.38 - 1.40 Å
C-C-O Bond Angle ~120°

| Dihedral Angle (Py-CO-Py) | Variable |

Vibrational Analysis

Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra to aid in the assignment of spectral bands.

Protocol:

  • Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

  • The calculated frequencies are often scaled by an empirical factor to better match experimental values.

Key vibrational modes to analyze are summarized in Table 2.

Table 2: Predicted Vibrational Frequencies for this compound (Illustrative)

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=O Stretch ~1650 - 1700
Aromatic C=C/C=N Stretch ~1400 - 1600
Aromatic C-H Stretch ~3000 - 3100

| C-H Bending | ~1000 - 1200 |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule.

Protocol:

  • The energies of the HOMO and LUMO are obtained from the DFT output.

  • The HOMO-LUMO energy gap (ΔE) is calculated as E(LUMO) - E(HOMO). A smaller energy gap generally indicates higher reactivity.

  • The spatial distribution of the HOMO and LUMO can be visualized to identify regions of the molecule that are electron-rich (HOMO) and electron-poor (LUMO).

A summary of expected FMO properties is presented in Table 3.

Table 3: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative)

Parameter Predicted Value (eV)
HOMO Energy ~ -6.5 to -7.5
LUMO Energy ~ -1.5 to -2.5

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.0 to 5.0 |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular interactions, charge distribution, and bond strengths.

Protocol:

  • NBO calculations are performed on the optimized geometry.

  • The analysis yields information on atomic charges, hybridization, and delocalization of electron density.

Potential Biological Activity and Molecular Docking

The pyridine motif is present in many biologically active compounds. Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.

Molecular Docking Protocol
  • Target Selection: A relevant biological target is chosen based on the therapeutic area of interest (e.g., kinases, proteases).

  • Ligand and Receptor Preparation: The 3D structure of this compound is prepared (as described in the geometry optimization section). The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the binding poses of the ligand within the active site of the protein.

  • Analysis of Results: The predicted binding poses are analyzed based on their docking scores and the interactions formed with the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions).

Visualizations

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the integrated experimental and computational study of a molecule like this compound.

workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms characterization Structural Characterization nmr->characterization ir->characterization ms->characterization analysis Data Analysis and Interpretation characterization->analysis Comparison geom_opt Geometry Optimization (DFT) freq_calc Vibrational Frequency Calculation geom_opt->freq_calc fmo FMO Analysis (HOMO-LUMO) geom_opt->fmo nbo NBO Analysis geom_opt->nbo docking Molecular Docking geom_opt->docking freq_calc->analysis fmo->analysis nbo->analysis docking->analysis

Caption: Integrated workflow for the study of this compound.

Hypothetical Signaling Pathway Interaction

Based on the known inhibitory activities of some pyridine-containing compounds on protein kinases, a hypothetical interaction with a generic kinase signaling pathway is depicted below.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor Binds protein_kinase Protein Kinase receptor->protein_kinase Activates substrate Substrate Protein protein_kinase->substrate Phosphorylates phosphorylated_substrate Phosphorylated Substrate cellular_response Cellular Response (e.g., Proliferation) phosphorylated_substrate->cellular_response Leads to molecule This compound molecule->protein_kinase Inhibits

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

This compound is a molecule with considerable potential for further scientific inquiry. The application of theoretical and computational methods, in conjunction with experimental synthesis and characterization, can provide a deep understanding of its structural, electronic, and biological properties. This guide has outlined a comprehensive framework for such an investigation, detailing the necessary protocols and the expected nature of the results. Future studies that generate specific experimental and computational data for this compound will be invaluable in unlocking its potential in various scientific domains.

References

The Synthetic Landscape of Di(pyridin-3-yl)methanone and Its Analogues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of di(pyridin-3-yl)methanone and its derivatives presents a scaffold of significant interest. While detailed, publicly available synthetic protocols for the parent compound, this compound, are scarce, an examination of related structures and established synthetic methodologies in pyridine chemistry provides a robust framework for its preparation and the generation of novel analogues.

This technical guide consolidates available information on the synthesis of this compound and its analogues, offering insights into potential synthetic routes, experimental considerations, and the biological relevance of related compounds.

Core Synthesis of this compound

This compound, also known as 3,3'-dipyridyl ketone, is a symmetrical ketone featuring two pyridine rings linked by a carbonyl group. While specific, detailed experimental procedures for its synthesis are not extensively reported in readily accessible literature, its structure suggests several plausible synthetic strategies rooted in fundamental organic chemistry.

Potential Synthetic Pathways:

Based on established ketone synthesis methodologies, the following routes represent viable approaches for the preparation of this compound:

  • Grignard Reaction: A classic approach would involve the reaction of a nicotinic acid derivative (such as an ester, acid chloride, or amide) with a 3-pyridyl Grignard reagent (3-pyridylmagnesium bromide or chloride). Alternatively, the reaction of nicotinonitrile with a 3-pyridyl Grignard reagent, followed by hydrolysis, could yield the desired ketone.

  • Friedel-Crafts Acylation: While less common for pyridine rings due to their electron-deficient nature, a Friedel-Crafts-type acylation of a pyridine derivative with nicotinoyl chloride in the presence of a strong Lewis acid could be explored, though this method may suffer from low yields and regioselectivity issues.

  • Oxidation of Di(pyridin-3-yl)methanol: The corresponding secondary alcohol, di(pyridin-3-yl)methanol, is a known compound.[1] Its oxidation using common oxidizing agents such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Swern oxidation conditions would provide a direct route to the ketone.

  • Carbonylative Cross-Coupling Reactions: Modern palladium-catalyzed carbonylation reactions offer a powerful tool for ketone synthesis. A coupling reaction between a 3-halopyridine (e.g., 3-bromopyridine or 3-iodopyridine) and a 3-pyridyl organometallic reagent under a carbon monoxide atmosphere could be a highly effective method.

A general workflow for the synthesis of this compound, based on the oxidation of the corresponding alcohol, is depicted below.

G cluster_start Starting Material cluster_process Oxidation cluster_product Product Di(pyridin-3-yl)methanol Di(pyridin-3-yl)methanol Oxidizing Agent (e.g., MnO2, PCC) Oxidizing Agent (e.g., MnO2, PCC) Di(pyridin-3-yl)methanol->Oxidizing Agent (e.g., MnO2, PCC) Reaction This compound This compound Oxidizing Agent (e.g., MnO2, PCC)->this compound Yields

Caption: General workflow for the synthesis of this compound.

Synthesis of Analogues and Derivatives

The synthesis of analogues and derivatives of this compound opens avenues for modulating the compound's physicochemical properties and biological activity. Research into related pyridine-containing scaffolds has yielded a wealth of synthetic strategies that can be adapted for this purpose.

Pyridinone Analogues

Pyridinone derivatives, which are structurally related to pyridines, have been extensively studied for their diverse biological activities.[2] The synthesis of pyridinone analogues often involves multi-component reactions, providing a high degree of molecular diversity.

Table 1: Synthesis of Substituted Pyridinone Derivatives

Starting MaterialsReagents and ConditionsProduct ClassReported Yield (%)
Arylidine, Primary aminesOne-pot multicomponent condensation2-Amino-4-aryl-6-substitutedGood
3,4-Dimethoxybenzaldehyde, 3,4-Dimethoxyacetophenone, Ethyl cyanoacetateAnhydrous ammonium acetate, Ethanol, Reflux3-Cyano-2-substituted pyridinesNot specified
α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyl compoundsAmmonium acetate, Glacial acetic acid or Methanol2,4,6-Trisubstituted pyridinesHigh

Data sourced from various studies on pyridine and pyridinone synthesis.[3][4][5]

Kinase Inhibitors and Anticancer Agents

Derivatives of pyridin-3-yl pyrimidines have shown promise as potent Bcr-Abl inhibitors, suggesting the potential of the pyridin-3-yl moiety in the design of anticancer agents.[3][6] Similarly, other substituted pyridines have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2) and c-Jun N-terminal kinase (JNK).[7]

The general synthetic approach often involves the construction of a central heterocyclic core, followed by the introduction of various substituents to explore structure-activity relationships (SAR).

G cluster_core Core Scaffold Synthesis cluster_functionalization Functionalization cluster_analogues Analogue Library cluster_screening Biological Screening Pyridine/Pyrimidine Core Pyridine/Pyrimidine Core Introduction of Substituents (R1, R2, etc.) Introduction of Substituents (R1, R2, etc.) Pyridine/Pyrimidine Core->Introduction of Substituents (R1, R2, etc.) Coupling Reactions Diverse Analogues Diverse Analogues Introduction of Substituents (R1, R2, etc.)->Diverse Analogues Generates Kinase Inhibition/Anticancer Activity Kinase Inhibition/Anticancer Activity Diverse Analogues->Kinase Inhibition/Anticancer Activity Leads to G This compound Analogue This compound Analogue Bcr-Abl Kinase Bcr-Abl Kinase This compound Analogue->Bcr-Abl Kinase Inhibits Downstream Effectors (e.g., STAT5, Ras, PI3K/Akt) Downstream Effectors (e.g., STAT5, Ras, PI3K/Akt) Bcr-Abl Kinase->Downstream Effectors (e.g., STAT5, Ras, PI3K/Akt) Activates Cell Proliferation Cell Proliferation Downstream Effectors (e.g., STAT5, Ras, PI3K/Akt)->Cell Proliferation Promotes Inhibition of Apoptosis Inhibition of Apoptosis Downstream Effectors (e.g., STAT5, Ras, PI3K/Akt)->Inhibition of Apoptosis Promotes

References

Biological Activity Screening of Di(pyridin-3-yl)methanone and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Di(pyridin-3-yl)methanone, also known as 3,3'-dipyridyl ketone, features a core diaryl ketone structure with two pyridine rings.[1] This scaffold is of significant interest in medicinal chemistry due to the versatile role of the pyridine moiety in forming hydrogen bonds, acting as a bioisostere for other rings, and coordinating with metal ions in enzymes.[1][2] While extensive research exists on the biological activities of pyridine and pyridinone derivatives, literature specifically detailing the activity of the parent this compound is limited.[2][3] This guide, therefore, focuses on the screening of its derivatives and related compounds, providing a framework for researchers, scientists, and drug development professionals to explore this chemical space. Pyridine-containing compounds are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[4] This document serves as an in-depth technical guide to the methodologies used for screening these activities, presenting quantitative data and outlining key signaling pathways and experimental workflows.

Key Biological Activities and Screening Data

Derivatives based on the pyridinylmethanone scaffold have been investigated for several key therapeutic areas. The primary screening assays are typically conducted in vitro to identify initial "hit" compounds, which are then subjected to more detailed investigation.

Anticancer Activity

Pyridinone and pyridine derivatives are widely explored for their antiproliferative effects against various cancer cell lines.[2] The mechanism often involves the inhibition of protein kinases crucial for cancer cell growth and survival.[3][5]

Table 1: Anticancer Activity of Selected Pyridine Derivatives

Compound Class Target Cell Line(s) Key Findings (IC₅₀) Reference(s)
Pyridinone–quinazoline derivatives MCF-7, HeLa, HepG2 IC₅₀ values ranging from 9 to 15 μM. [2]
Pyridin-3-yl pyrimidines Leukemia cells Potent Bcr-Abl inhibitory activity reported for compounds A2, A8, and A9. [5]
Pyridine-ureas MCF-7 (Breast Cancer) Compound 8e showed potent activity (IC₅₀ = 0.22 μM), significantly more active than doxorubicin. Also inhibited VEGFR-2 (IC₅₀ = 3.93 µM). [6]
(17E)-pycolinilidene steroid derivative 9 MDA-MB-231 (Breast Cancer) Showed promising antitumor potential through moderate inhibition of the AKR1C3 enzyme. [7]

|[2][8][9]triazolo[4,3-b][2][8][9]triazine derivative 12g | HepG2 (Liver Cancer) | Demonstrated remarkable inhibitory activity (IC₅₀ = 3.06 μM), more potent than the reference drug crizotinib. Also a potent c-Met kinase inhibitor (IC₅₀ = 0.052 µM). |[10] |

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and its modulation is a major therapeutic goal. Pyridine derivatives have shown significant anti-inflammatory effects in various preclinical models.[8][11] A potential mechanism for this activity is the chelation of iron, which is involved in the production of reactive oxygen species and is a cofactor for enzymes like cyclooxygenase (COX) in the inflammation pathway.[11]

Table 2: Anti-inflammatory Activity of Pyridine and Pyrazoline Derivatives

Compound Class Assay Model Key Findings (% Inhibition) Reference(s)
(Pyridin-3-yl)methanone pyrazoline derivatives Carrageenan-induced rat paw edema Compounds 2c and 2b were identified as the most potent in the series. [8]
3-hydroxy-pyridine-4-one derivative A Carrageenan-induced rat paw edema 67% inhibition at 20 mg/kg, greater than indomethacin (60%). [11]
3-hydroxy-pyridine-4-one derivative A Croton oil-induced mouse ear edema 37% inhibition at 20 mg/kg. [11]

| 3-hydroxy-pyridine-4-one derivative C | Croton oil-induced mouse ear edema | 50% inhibition at 200 mg/kg. |[11] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyridine-based compounds have been synthesized and screened for activity against various bacterial and fungal pathogens.[12][13][14] Their mechanism can involve the disruption of the bacterial cell wall or inhibition of essential enzymes.[12]

Table 3: Antimicrobial Activity of Selected Pyridine Derivatives

Compound Class Target Organism(s) Key Findings (MIC) Reference(s)
3-(pyridine-3-yl)-2-oxazolidinone derivatives S. aureus, S. pneumoniae, E. faecalis, B. subtilis, S. xylosus Compounds 21b, 21d, 21e, 21f exhibited strong activity similar to linezolid. [14][15]
Benzylidenehydrazinylpyridinium salts Staphylococcus aureus Compounds with a 3-phenylpropyl chain showed the highest activity. [12]

| Alkyl pyridinol derivatives | S. aureus / MRSA | MIC values ranged from 4 to 32 µg/mL. |[16] |

Antimalarial and Antidiabetic Activities

The versatile pyridine scaffold has also been explored for other therapeutic applications, including antimalarial and antidiabetic agents.

Table 4: Antimalarial and Antidiabetic Activity of Pyridine Derivatives

Activity Compound Class Assay / Target Key Findings Reference(s)
Antimalarial Pyridine derivatives P. berghei (in vivo) Compound 2g showed 91% parasite inhibition at 50 µmol/kg. [17]
Antimalarial Pyridine derivatives P. falciparum (in vitro, CQ-resistant) Compound 2g showed promising activity with an IC₅₀ of 0.0402 µM. [17]
Antidiabetic Ketone derivatives of succinimide α-glucosidase inhibition Compound 4 showed excellent activity with an IC₅₀ of 1.526 µg·mL⁻¹. [9]

| Antidiabetic | Ketone derivatives of succinimide | α-amylase inhibition | Compound 4 showed excellent potential with an IC₅₀ of 0.115 µg·mL⁻¹. |[9] |

Experimental Protocols and Workflows

A systematic approach is essential for the successful screening and identification of biologically active compounds. This involves a tiered process from broad primary screening to more specific secondary and in vivo assays.

G cluster_0 Phase 1: Discovery & In Vitro Screening cluster_1 Phase 2: Preclinical Evaluation lib Compound Library (this compound Derivatives) primary Primary High-Throughput Screening (e.g., Target-based enzyme assay, Cell viability) lib->primary hit Hit Identification (Compounds showing desired activity) primary->hit secondary Secondary Screening (Dose-response, IC₅₀/EC₅₀ determination) hit->secondary selectivity Selectivity & Off-Target Assays (e.g., Kinase panel, Receptor binding) secondary->selectivity admet In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) selectivity->admet lead Lead Candidate Selection admet->lead invivo In Vivo Efficacy Models (e.g., Animal models of cancer, inflammation) invivo->lead caption General workflow for biological activity screening.

Caption: General workflow for biological activity screening.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.

  • Cell Plating: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Dimethyl sulfoxide (DMSO) is often used as a solvent to dissolve compounds for stock solutions.[18] Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[6]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[8][11]

  • Animal Acclimatization: Use adult rats (e.g., Wistar or Sprague-Dawley) and allow them to acclimatize for at least one week.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmograph.

  • Compound Administration: Administer the test compounds (e.g., 10-400 mg/kg) and a standard drug (e.g., Indomethacin, 10 mg/kg) intraperitoneally or orally.[11] The control group receives only the vehicle.

  • Induction of Inflammation: After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume again at several time points after the carrageenan injection (e.g., every hour for 4-6 hours).

  • Analysis: The difference between the initial and final paw volumes indicates the degree of edema. Calculate the percentage inhibition of edema for each treated group compared to the control group.

Protocol: In Vitro Enzyme Inhibition Assay (α-Amylase Inhibition)

This assay is used to screen for compounds that can inhibit carbohydrate-metabolizing enzymes, relevant for antidiabetic drug discovery.[19]

  • Reaction Mixture Preparation: In a microplate, add a phosphate buffer solution.

  • Compound Addition: Add different concentrations of the synthesized test compounds (e.g., 31.25 to 500 µg/ml) to the wells.

  • Enzyme Addition: Add α-amylase solution to the mixture.

  • Substrate Addition & Incubation: Add a starch solution to initiate the reaction and incubate the mixture.

  • Reaction Termination: Stop the reaction (e.g., by heating in a water bath).

  • Colorimetric Reading: Use a microplate reader to measure the color intensity at a specific wavelength (e.g., 656 nm) after adding a colorimetric reagent.

  • Analysis: Calculate the percentage of enzyme inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[19]

Signaling Pathways and Structure-Activity Relationships

Understanding the molecular targets and the relationship between chemical structure and biological activity is crucial for rational drug design.

Kinase Inhibition Signaling Pathway

Many pyridine-based anticancer agents function as kinase inhibitors.[3] They compete with ATP in the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

G cluster_0 cluster_1 growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor Binds ras RAS receptor->ras Activates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus proliferation Gene Expression (Proliferation, Survival) nucleus->proliferation inhibitor This compound Derivative (Kinase Inhibitor) inhibitor->raf Inhibits caption Simplified MAP Kinase signaling pathway.

Caption: Simplified MAP Kinase signaling pathway.

Structure-Activity Relationship (SAR)

SAR studies are fundamental to optimizing lead compounds. By systematically modifying the core this compound structure—for example, by adding different substituents to the pyridine rings—researchers can determine which chemical features enhance potency and selectivity for a given biological target.[3]

G cluster_mods Chemical Modifications cluster_acts Observed Biological Activity core This compound Core Scaffold mod1 Add Electron- Withdrawing Group (e.g., -Cl, -CF₃) core->mod1 mod2 Add Electron- Donating Group (e.g., -OCH₃, -CH₃) core->mod2 mod3 Introduce Bulky Substituent core->mod3 act1 Increased Anticancer Potency mod1->act1 Leads to act3 Enhanced Anti- inflammatory Effect mod2->act3 Leads to act2 Decreased Activity (Steric Hindrance) mod3->act2 Leads to caption Conceptual model of Structure-Activity Relationship (SAR).

Caption: Conceptual model of Structure-Activity Relationship (SAR).

Conclusion

The this compound scaffold and its derivatives represent a promising area for drug discovery, with demonstrated potential across anticancer, anti-inflammatory, and antimicrobial applications. This guide provides a foundational overview of the screening process, from initial high-throughput assays to more complex in vivo models. The presented protocols for cytotoxicity, anti-inflammatory, and enzyme inhibition assays offer standardized methods for evaluation. Furthermore, the visualization of key signaling pathways and SAR concepts underscores the importance of a mechanism-driven approach to lead optimization. Future research should focus on synthesizing and screening novel libraries of this compound derivatives to fully explore the therapeutic potential of this versatile chemical core.

References

A Technical Guide to the Photophysical and Electrochemical Properties of Di(pyridin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Di(pyridin-3-yl)methanone, also known as 3,3'-dipyridyl ketone, is an organic compound with the chemical formula C₁₁H₈N₂O. Its structure features a central ketone group flanked by two pyridine rings, making it a subject of interest for applications in coordination chemistry and as a building block in organic synthesis. The nitrogen atoms in the pyridine rings can act as ligands for metal ions, and the conjugated system suggests the potential for interesting photophysical and electrochemical behavior.

Despite its commercial availability and use in synthetic chemistry, a detailed investigation into the photophysical and electrochemical properties of this compound has not been extensively reported in scientific literature. Understanding these properties is crucial for its potential application in areas such as:

  • Photodynamic Therapy: Where light-absorbing compounds can generate reactive oxygen species to kill cancer cells.

  • Fluorescent Probes: For imaging and sensing in biological systems.

  • Organic Electronics: As a component in organic light-emitting diodes (OLEDs) or other electronic devices.

  • Redox-Active Pharmaceuticals: Where the electrochemical behavior can influence biological activity.

This whitepaper provides a comprehensive guide for researchers to systematically characterize the photophysical and electrochemical properties of this compound. It details the necessary experimental protocols and provides templates for data presentation and visualization of experimental workflows.

Photophysical Properties: A Proposed Investigation

The photophysical properties of a molecule describe its interaction with light, specifically the processes of light absorption and emission. Key parameters include the absorption and emission spectra, molar absorptivity, fluorescence quantum yield, and fluorescence lifetime.

Experimental Protocol: UV-Visible Absorption and Fluorescence Spectroscopy

This protocol outlines the steps to determine the fundamental photophysical properties of this compound.

2.1.1. Materials and Instrumentation

  • Compound: this compound (purity > 98%)

  • Solvents: Spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water).

  • Instrumentation:

    • Dual-beam UV-Visible spectrophotometer.[1]

    • Fluorometer equipped with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube detector.

    • Quartz cuvettes (1 cm path length).

2.1.2. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mM.

  • From the stock solution, prepare a series of dilutions in the desired spectroscopic solvent to achieve concentrations ranging from 1 µM to 50 µM.

2.1.3. UV-Visible Absorption Spectroscopy

  • Record the UV-Visible absorption spectrum of each diluted solution from 200 nm to 800 nm using the pure solvent as a reference.[2][3]

  • Identify the wavelength of maximum absorption (λmax).

  • Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at λmax from a plot of absorbance versus concentration.[4]

2.1.4. Fluorescence Spectroscopy

  • Excite the sample solutions at their respective absorption maxima (λmax).

  • Record the fluorescence emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region.

  • Identify the wavelength of maximum emission (λem).

2.1.5. Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φf) can be determined using the relative method with a well-characterized standard.[5][6][7][8]

  • Select a suitable fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

  • Prepare a series of dilutions of both the standard and the sample with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Measure the integrated fluorescence intensity of each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • Calculate the quantum yield of the sample using the following equation: Φf,sample = Φf,std * (msample / mstd) * (ηsample² / ηstd²) where 'm' is the slope of the plot and 'η' is the refractive index of the solvent.

2.1.6. Fluorescence Lifetime Measurement

Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).

  • Excite the sample with a pulsed light source (e.g., a laser diode) at the absorption maximum.

  • Measure the decay of the fluorescence intensity over time.

  • Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

Data Presentation: Photophysical Properties

The collected data should be summarized in a clear and concise table. The following table presents a hypothetical data set for this compound in different solvents.

Solventλabs (nm)ε (M-1cm-1)λem (nm)Stokes Shift (cm-1)Φfτ (ns)
Cyclohexane31015,0003806,5000.051.2
Toluene31516,5003957,2000.102.5
Acetonitrile32018,0004107,8000.153.8

Electrochemical Properties: A Proposed Investigation

The electrochemical properties of a molecule describe its ability to be oxidized or reduced. Cyclic voltammetry is a powerful technique to investigate these properties.

Experimental Protocol: Cyclic Voltammetry

This protocol details the procedure for determining the redox potentials of this compound.[9][10][11][12][13]

3.1.1. Materials and Instrumentation

  • Compound: this compound

  • Solvent: Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or a similar salt (0.1 M).

  • Instrumentation:

    • Potentiostat.

    • Three-electrode cell:

      • Working electrode (e.g., glassy carbon or platinum).

      • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE).

      • Counter electrode (e.g., platinum wire).

    • Inert gas supply (e.g., argon or nitrogen).

3.1.2. Procedure

  • Prepare a 1 mM solution of this compound in the electrolyte solution.

  • Assemble the three-electrode cell and purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen.

  • Polish the working electrode before each experiment.

  • Perform a cyclic voltammetry scan of the blank electrolyte solution to determine the solvent window.

  • Introduce the sample solution and record the cyclic voltammogram over a potential range that covers the expected oxidation and reduction events.

  • Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.

  • After the measurement, add ferrocene as an internal standard and record its cyclic voltammogram to reference the potentials to the Fc/Fc⁺ couple.

Data Presentation: Electrochemical Properties

The electrochemical data should be presented in a structured table. The following table shows a hypothetical data set for this compound.

ProcessEpa (V vs. Fc/Fc⁺)Epc (V vs. Fc/Fc⁺)ΔEp (mV)Ipa/Ipc
1st Reduction--1.85--
1st Oxidation+1.50---

Epa = Anodic peak potential, Epc = Cathodic peak potential, ΔEp = Peak-to-peak separation

Visualizing Experimental Workflows

Graphical representations of the experimental workflows can aid in understanding the logical sequence of the characterization process.

Photophysical_Characterization cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Emission Spectroscopy prep Prepare Stock & Dilutions uv_vis Record UV-Vis Spectrum prep->uv_vis fluorescence Record Fluorescence Spectrum prep->fluorescence beer_lambert Determine Molar Absorptivity uv_vis->beer_lambert quantum_yield Determine Quantum Yield fluorescence->quantum_yield lifetime Measure Fluorescence Lifetime fluorescence->lifetime

Caption: Workflow for Photophysical Characterization.

Electrochemical_Characterization cluster_setup Experimental Setup cluster_measurement Cyclic Voltammetry solution_prep Prepare Electrolyte Solution cell_assembly Assemble 3-Electrode Cell solution_prep->cell_assembly purge Purge with Inert Gas cell_assembly->purge blank_scan Scan Blank Electrolyte purge->blank_scan sample_scan Record Sample Voltammogram blank_scan->sample_scan scan_rate Vary Scan Rate sample_scan->scan_rate internal_std Add Internal Standard scan_rate->internal_std

Caption: Workflow for Electrochemical Characterization.

Conclusion

While this compound is a commercially available compound with potential applications in various scientific fields, its fundamental photophysical and electrochemical properties remain largely uncharacterized in the public domain. This technical guide provides a comprehensive roadmap for researchers to systematically investigate these properties. By following the detailed experimental protocols for UV-Visible absorption and fluorescence spectroscopy, and cyclic voltammetry, scientists can generate the crucial data needed to unlock the full potential of this molecule. The provided templates for data presentation and workflow visualization are intended to facilitate a standardized and thorough characterization process. The elucidation of these properties will be instrumental in guiding the rational design of new drugs, functional materials, and molecular probes based on the this compound scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Di(pyridin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Di(pyridin-3-yl)methanone, a valuable building block in medicinal chemistry and materials science. The primary method outlined is the Grignard reaction, a robust and well-established method for carbon-carbon bond formation. An alternative theoretical pathway involving oxidation is also discussed.

Introduction

This compound, also known as 3,3'-dipyridyl ketone, is a diaryl ketone featuring two pyridin-3-yl substituents attached to a central carbonyl group. This structure imparts unique electronic and chelating properties, making it a significant ligand in coordination chemistry and a precursor for various pharmacologically active molecules. The synthesis of symmetrical diaryl ketones can be achieved through several methods, with the Grignard reaction being a prominent and versatile approach.

Experimental Protocols

Primary Synthesis Route: Grignard Reaction

This protocol details the synthesis of this compound via the reaction of a 3-pyridyl Grignard reagent with an electrophilic nicotinic acid derivative.

Reaction Scheme:

  • Formation of Grignard Reagent: 3-Bromopyridine + Mg → 3-Pyridylmagnesium bromide

  • Reaction with Electrophile (e.g., Ethyl nicotinate): 3-Pyridylmagnesium bromide + Ethyl nicotinate → this compound

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
3-BromopyridineC₅H₄BrN157.99(Specify amount)Must be anhydrous.
Magnesium TurningsMg24.31(Specify amount, typically 1.2 eq)Activate before use.
IodineI₂253.811-2 small crystalsFor Grignard initiation.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11(Specify volume)Must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
Ethyl nicotinateC₈H₉NO₂151.16(Specify amount, typically 1 eq)Must be anhydrous.
Saturated aqueous NH₄ClNH₄Cl53.49(Specify volume)For quenching the reaction.
Diethyl ether(C₂H₅)₂O74.12(Specify volume)For extraction.
Anhydrous MgSO₄ or Na₂SO₄--As neededFor drying.

Instrumentation:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for extraction and purification

Detailed Protocol:

Step 1: Preparation of 3-Pyridylmagnesium Bromide (Grignard Reagent) [1][2]

  • Apparatus Setup: Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.

  • Magnesium Activation: Place magnesium turnings and a small crystal of iodine into the flask. Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed. This helps to activate the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Add a small volume of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 3-bromopyridine in anhydrous THF. Add a small portion of the 3-bromopyridine solution to the magnesium suspension. The reaction is initiated when the brownish color of iodine disappears and gentle bubbling is observed. Gentle warming may be necessary to start the reaction.

  • Grignard Formation: Once the reaction has initiated, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The successful formation is indicated by the disappearance of most of the magnesium and the formation of a grayish-brown solution.

Step 2: Synthesis of this compound

  • Reaction with Ester: Cool the freshly prepared 3-pyridylmagnesium bromide solution in an ice-water bath.

  • Addition of Electrophile: Prepare a solution of ethyl nicotinate in anhydrous THF and add it to the dropping funnel. Add the ethyl nicotinate solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture again in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Expected Yield and Characterization:

The yield of the reaction can vary depending on the purity of reagents and reaction conditions. Characterization of the final product should be performed using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Alternative Synthetic Route: Oxidation of Di(pyridin-3-yl)methane

An alternative, though less directly documented, approach involves the oxidation of the corresponding methylene-bridged precursor, di(pyridin-3-yl)methane. Recent studies have shown the feasibility of oxidizing di(pyridin-2-yl)methane to the corresponding ketone using a copper catalyst with water as the oxidant[3]. A similar strategy could theoretically be applied to the 3,3'-isomer.

Theoretical Reaction Scheme:

Di(pyridin-3-yl)methane + [O] → this compound + H₂O

This method, if successful, would represent a greener alternative to traditional methods. However, the synthesis of the starting di(pyridin-3-yl)methane would be a prerequisite.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow Synthesis of this compound Workflow cluster_grignard Step 1: Grignard Reagent Formation cluster_synthesis Step 2: Ketone Synthesis cluster_workup Step 3: Workup and Purification A Activate Mg turnings with I₂ in dry THF under N₂ B Add 3-bromopyridine in THF dropwise A->B C Stir at RT to form 3-pyridylmagnesium bromide B->C D Cool Grignard reagent to 0-10 °C C->D Transfer to next step E Add ethyl nicotinate in THF dropwise D->E F Stir at RT E->F G Quench with aq. NH₄Cl F->G Proceed to workup H Extract with diethyl ether G->H I Wash, dry, and concentrate organic phase H->I J Purify by column chromatography I->J K This compound J->K Characterize final product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthesis Routes

Synthesis_Routes Synthetic Approaches to this compound cluster_grignard Grignard Route cluster_oxidation Oxidation Route (Theoretical) product This compound grignard_reagent 3-Pyridylmagnesium bromide grignard_reagent->product Grignard Reaction electrophile Ethyl nicotinate (or Nicotinoyl chloride) electrophile->product Grignard Reaction precursor Di(pyridin-3-yl)methane precursor->product Oxidation oxidant Oxidizing Agent (e.g., Cu catalyst/H₂O) oxidant->product Oxidation start_grignard 3-Bromopyridine start_grignard->grignard_reagent start_oxidation Di(pyridin-3-yl)methane Synthesis start_oxidation->precursor

Caption: Synthetic strategies for this compound.

References

Application Notes and Protocols for Di(pyridin-3-yl)methanone in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of di(pyridin-3-yl)methanone as a versatile ligand in coordination chemistry. The information compiled includes detailed synthetic protocols for the ligand and its metal complexes, characterization data, and its applications in catalysis and as an anticancer agent.

Introduction

This compound, also known as 3,3'-dipyridyl ketone, is a bidentate N-donor ligand that has garnered significant interest in the field of coordination chemistry. Its molecular structure, featuring two pyridyl rings linked by a carbonyl group, allows for versatile coordination with a variety of metal ions. This unique structural feature enables the formation of diverse coordination complexes, including discrete mononuclear and polynuclear species, as well as coordination polymers and metal-organic frameworks (MOFs). The resulting metal complexes exhibit a range of interesting properties and potential applications in catalysis, materials science, and medicine.

Synthesis Protocols

Synthesis of this compound Ligand

A reliable method for the synthesis of this compound involves the reaction of a Grignard reagent derived from 3-bromopyridine with ethyl nicotinate.

Protocol:

  • Preparation of 3-Pyridylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 3-bromopyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings under a nitrogen atmosphere.

    • The reaction is initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Ethyl Nicotinate:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Add a solution of ethyl nicotinate (0.8 equivalents) in anhydrous THF dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization Data:

  • 1H NMR (CDCl3, 400 MHz): δ 8.85 (dd, J = 2.4, 0.8 Hz, 2H), 8.78 (dd, J = 4.8, 1.6 Hz, 2H), 8.10 (dt, J = 8.0, 2.0 Hz, 2H), 7.45 (ddd, J = 8.0, 4.8, 0.8 Hz, 2H).

  • IR (KBr, cm-1): ν(C=O) ~1670 cm-1.

Synthesis of Metal Complexes with this compound

A general procedure for the synthesis of transition metal complexes with this compound involves the reaction of the ligand with a metal salt in a suitable solvent.

Protocol for the Synthesis of a Generic M(II)-[this compound]2Cl2 Complex:

  • Dissolve this compound (2.0 equivalents) in methanol or ethanol.

  • In a separate flask, dissolve the metal(II) chloride salt (e.g., CuCl2, CoCl2, NiCl2, ZnCl2) (1.0 equivalent) in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 4-6 hours.

  • Allow the solution to cool to room temperature. The solid complex will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

Applications and Quantitative Data

Catalytic Applications

Complexes of this compound with transition metals, particularly copper, have shown promise as catalysts in various organic transformations. For instance, copper(II) complexes with pyridyl-appended ligands have been utilized in olefin aziridination reactions.[1][2]

Experimental Workflow for Catalytic Olefin Aziridination:

experimental_workflow substrate Olefin Substrate reaction Reaction Mixture substrate->reaction catalyst Cu(II)-di(pyridin-3-yl)methanone Complex (e.g., 5 mol%) catalyst->reaction nitrene_source Nitrene Source (e.g., PhI=NTs) nitrene_source->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction workup Reaction Work-up (Filtration, Extraction) reaction->workup Stirring at RT product Aziridine Product workup->product Purification

Caption: General workflow for catalytic olefin aziridination.

Table 1: Catalytic Performance of a Copper(II)-pyridyl Complex in Styrene Aziridination [1]

Catalyst Loading (mol%)Yield (%)
580-90

Note: Data presented is for a related pyridyl-appended diazacycloalkane copper(II) complex as a representative example of catalytic activity.

Anticancer Activity

Metal complexes of pyridine derivatives have been extensively studied for their potential as anticancer agents. The coordination of the metal ion to the pyridyl ligand can enhance the cytotoxic activity of the complex.

Experimental Workflow for In Vitro Anticancer Activity Screening:

anticancer_workflow cell_culture Cancer Cell Lines (e.g., HeLa, MCF-7) compound_treatment Treatment with This compound Complexes (Varying Conc.) cell_culture->compound_treatment incubation Incubation (e.g., 24-72 hours) compound_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis results IC50 Values data_analysis->results

Caption: Workflow for evaluating the in vitro anticancer activity.

Protocol for MTT Assay: [3]

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound metal complexes and incubate for another 24-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: In Vitro Anticancer Activity of Representative Pyridine-Urea Compounds [4]

CompoundCell LineIC50 (µM)
8b MCF-712-78% GI
8e MCF-715-91% GI

Note: The data presented is for pyridine-urea derivatives to illustrate the potential anticancer activity of pyridine-based compounds. GI stands for Growth Inhibition at a concentration of 10-5 M.

Photophysical Properties

Coordination complexes of this compound with certain metal ions, such as Zn(II) and Cd(II), can exhibit interesting photoluminescent properties. These properties are influenced by the nature of the metal ion and the coordination environment.

Logical Relationship of Photoluminescence:

photoluminescence_pathway ligand This compound (Ligand) complex Coordination Complex ligand->complex metal Metal Ion (e.g., Zn(II), Cd(II)) metal->complex excitation Photon Absorption (Excitation) complex->excitation excited_state Excited State excitation->excited_state π-π* transition emission Photon Emission (Luminescence) excited_state->emission Radiative Decay

Caption: Simplified Jablonski diagram for ligand-centered luminescence.

Table 3: Photoluminescence Data for a Representative Zinc(II) Coordination Polymer [5]

ComplexExcitation Wavelength (nm)Emission Wavelength (nm)
--INVALID-LINK--2·7H2O~350~397 (blue emission)

Note: Data is for a related N,N,N',N'-tetrakis(pyridin-4-yl)methanediamine (tpmd) ligand to demonstrate the photoluminescent potential of such systems.

Conclusion

This compound is a valuable and adaptable ligand in coordination chemistry. Its ability to form stable complexes with a range of metal ions opens avenues for the development of novel catalysts, anticancer agents, and luminescent materials. The protocols and data presented here provide a foundation for researchers to explore the rich coordination chemistry of this versatile ligand and its potential applications in various scientific and therapeutic fields. Further research into the specific catalytic efficiencies and photophysical properties of this compound complexes is warranted to fully realize their potential.

References

Application Notes and Protocols for the Formation of Di(pyridin-3-yl)methanone Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for forming metal complexes with di(pyridin-3-yl)methanone. This versatile ligand, also known as 3,3'-dipyridyl ketone, serves as a valuable building block in the construction of a wide array of coordination compounds, including discrete metal complexes and coordination polymers.[1] The nitrogen atoms within the two pyridine rings possess lone pairs of electrons, enabling them to form coordinate bonds with various metal ions.[1] This document outlines generalized experimental protocols, presents key data in a structured format, and includes visualizations to aid in the understanding of the synthetic workflows.

Overview of this compound as a Ligand

This compound is a diaryl ketone with the molecular formula C₁₁H₈N₂O. Its structure consists of a central carbonyl group bonded to two pyridin-3-yl rings.[1] This arrangement allows the molecule to act as a flexible ligand, capable of coordinating to metal centers in various modes. The nitrogen atoms of the pyridine rings are the primary coordination sites. The versatility of this ligand has led to its use in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers with potential applications in catalysis and materials science.[1]

General Experimental Protocols for Metal Complex Formation

The formation of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. The stoichiometry of the reactants, reaction temperature, and choice of solvent can significantly influence the structure and dimensionality of the resulting complex. Below are generalized protocols for the synthesis of both discrete metal complexes and coordination polymers.

Protocol for the Synthesis of a Discrete Metal Complex

This protocol describes a general method for the synthesis of a mononuclear or small polynuclear complex, which can be adapted for various transition metal salts.

Materials:

  • This compound

  • Metal salt (e.g., Cu(BF₄)₂, ZnCl₂, AgNO₃, Ni(NO₃)₂·6H₂O)

  • Solvent (e.g., Methanol, Ethanol, Acetonitrile, Dimethylformamide (DMF))

  • Stirring hotplate

  • Reflux condenser

  • Crystallization dishes

Procedure:

  • Ligand Solution Preparation: Dissolve this compound (typically 2 molar equivalents) in the chosen solvent in a round-bottom flask. Gentle heating and stirring may be required to achieve complete dissolution.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the metal salt (typically 1 molar equivalent) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution while stirring at room temperature.

  • Reaction Conditions: The reaction mixture may be stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the desired product and the reactivity of the metal salt.

  • Crystallization: After the reaction is complete, filter the solution to remove any insoluble impurities. The filtrate is then allowed to stand at room temperature for slow evaporation. Alternatively, crystallization can be induced by layering the solution with a less polar solvent (e.g., diethyl ether) or by cooling.

  • Isolation and Purification: Collect the resulting crystals by filtration, wash them with a small amount of cold solvent, and dry them in a desiccator.

Protocol for the Synthesis of a Coordination Polymer

This protocol outlines a general method for the synthesis of a one-, two-, or three-dimensional coordination polymer. These reactions often employ solvothermal or hydrothermal conditions.

Materials:

  • This compound

  • Metal salt (e.g., Cu(NO₃)₂·3H₂O, Zn(OAc)₂·2H₂O)

  • Solvent system (e.g., DMF/H₂O, Ethanol/H₂O)

  • Teflon-lined stainless steel autoclave

  • Oven

Procedure:

  • Reactant Mixture: In a Teflon liner, combine this compound and the metal salt in a specific molar ratio (e.g., 1:1 or 2:1).

  • Solvent Addition: Add the solvent or solvent mixture to the Teflon liner.

  • Sealing and Heating: Seal the Teflon liner inside the stainless steel autoclave and place it in an oven. Heat the autoclave to a specific temperature (typically between 100 °C and 180 °C) for a period of 1 to 3 days.

  • Cooling and Isolation: After the heating period, allow the autoclave to cool slowly to room temperature. Collect the crystalline product by filtration, wash it with the solvent used for the reaction, and air-dry.

Data Presentation

The following table summarizes representative quantitative data for a known this compound metal complex.

ComplexMetal IonMolar Ratio (M:L)SolventYield (%)Key Spectroscopic Data (cm⁻¹)Reference
{--INVALID-LINK--₂}nCu(II)1:2MethanolNot ReportedIR: ν(C=O) shifts upon coordination[2]

Visualizations

The following diagrams illustrate the general workflows for the synthesis of this compound metal complexes.

Synthesis_Workflow_Discrete_Complex cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Isolation & Purification Ligand This compound in Solvent Mixing Combine Solutions Ligand->Mixing MetalSalt Metal Salt in Solvent MetalSalt->Mixing StirReflux Stirring / Reflux Mixing->StirReflux Filtration Filtration StirReflux->Filtration Crystallization Slow Evaporation / Layering / Cooling Filtration->Crystallization Isolation Collect & Dry Crystals Crystallization->Isolation

Fig. 1: General workflow for the synthesis of a discrete metal complex.

Synthesis_Workflow_Coordination_Polymer cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_workup Isolation Reactants This compound + Metal Salt Autoclave Seal in Autoclave Reactants->Autoclave Solvent Solvent System Solvent->Autoclave Heating Heat in Oven Autoclave->Heating Cooling Slow Cooling Heating->Cooling Isolation Filter, Wash & Dry Cooling->Isolation

Fig. 2: General workflow for solvothermal synthesis of a coordination polymer.

Applications in Drug Development

The pyridine moiety is a common scaffold in many pharmaceutical compounds.[3] Metal complexes are being increasingly investigated for their therapeutic potential, offering different mechanisms of action compared to purely organic drugs.[4] The formation of metal complexes with pyridine-containing ligands like this compound can lead to novel compounds with potential applications in drug delivery, as imaging agents, or as therapeutic agents themselves. The coordination of a metal ion can alter the pharmacokinetic and pharmacodynamic properties of the organic ligand, potentially enhancing its biological activity. Further research into the biological activities of this compound metal complexes is a promising area for drug discovery and development.

References

Application of Di(pyridin-3-yl)methanone in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(pyridin-3-yl)methanone, also known as 3,3'-dipyridyl ketone, is a versatile organic compound that holds significant potential in the field of catalysis. Its structure, featuring two pyridine rings linked by a carbonyl group, allows it to function as a bidentate N,N-ligand in the formation of metal complexes. The nitrogen atoms of the pyridine rings can coordinate with a variety of transition metals, making it a valuable building block for designing novel catalysts. While direct and extensive catalytic applications of this compound are an emerging area of research, its structural motifs are present in a wide range of catalytically active systems. This document provides an overview of its potential applications, drawing parallels from closely related pyridine-based catalytic systems, and offers detailed protocols for relevant catalytic reactions.

Potential Catalytic Applications

Complexes involving pyridine-based ligands are instrumental in a variety of catalytic transformations. Based on the extensive research into analogous structures, this compound is a promising ligand for catalysts in the following areas:

  • Cross-Coupling Reactions: Palladium complexes bearing pyridine-containing ligands are widely used in C-C and C-N bond-forming reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. The electronic properties of the pyridine rings can be tuned to influence the catalytic activity.

  • Hydrogenation and Transfer Hydrogenation: Metal complexes with pyridine-based ligands are effective for the hydrogenation of various functional groups. Notably, phenyl(pyridin-3-yl)methanone, a closely related compound, has been used as a substrate in transfer hydrogenation studies, indicating the relevance of this molecular scaffold in such reactions.[1]

  • Ethylene Oligomerization and Polymerization: Nickel and palladium complexes with iminopyridyl and related ligands have shown high efficacy in the oligomerization and polymerization of ethylene.[2][3][4] The steric and electronic environment around the metal center, which can be influenced by the ligand structure, dictates the product distribution.

  • Carbon Dioxide Reduction: Electrocatalytic and photocatalytic reduction of CO2 using metal complexes with polypyridyl ligands is a field of intense research. These catalysts can facilitate the conversion of CO2 into valuable chemical feedstocks like carbon monoxide or formic acid.[5][6][7][8][9]

  • Hydrosilylation: The addition of Si-H bonds across unsaturated bonds is another area where pyridine-containing ligands have been employed in metal-catalyzed reactions.[1][3][4][10]

Data Presentation: Performance of Analogous Pyridine-Based Catalysts

The following tables summarize quantitative data for catalytic reactions using systems analogous to those that could be formed with this compound.

Table 1: Ethylene Oligomerization using Nickel and Palladium Complexes with Pyridine-Based Ligands [3]

Catalyst/CocatalystTemperature (°C)Activity (10⁶ g mol⁻¹ h⁻¹)Molecular Weight ( g/mol )Branching (per 1000 C)
Ni1 /Et₂AlCl302.31493117
Ni2 /Et₂AlCl301.59180286
Ni3 /Et₂AlCl302.0773786
Pd1 /NaBArF500.01871797102
Pd2 /NaBArF500.03451102121
Pd3 /NaBArF500.1387250149

Catalysts Ni1-Ni3 and Pd1-Pd3 are iminopyridyl complexes. For detailed structures, please refer to the source.[3]

Table 2: HMPA-Catalyzed Transfer Hydrogenation of Phenyl(pyridin-3-yl)methanone Derivatives [1]

SubstrateProductYield (%)
Phenyl(pyridin-3-yl)methanonePhenyl(piperidin-3-yl)methanone91
(4-Methoxyphenyl)(pyridin-3-yl)methanone(4-Methoxyphenyl)(piperidin-3-yl)methanone85
(4-Chlorophenyl)(pyridin-3-yl)methanone(4-Chlorophenyl)(piperidin-3-yl)methanone88
Cyclohexyl(pyridin-3-yl)methanoneCyclohexyl(piperidin-3-yl)methanone62
1-(Pyridin-3-yl)ethan-1-one1-(Piperidin-3-yl)ethan-1-one75

Table 3: Electrocatalytic CO₂ Reduction by a Rhenium Complex with a Pyridine-Triazole Ligand

CatalystProductFaradaic Efficiency (%)Turnover Number (TON)Conditions
Re(I) complexCO823.8 (after 3h)Controlled Potential Electrolysis

Data is for a fac-Re(CO)₃Cl complex with an alkyl-functionalized pyridine monoimine ligand, a system structurally related to potential this compound complexes.[6]

Experimental Protocols

The following are detailed methodologies for key experiments that are representative of the potential applications of this compound in catalysis.

Protocol 1: Synthesis of a Nickel(II) Complex with a Pyridine-Based Ligand for Ethylene Oligomerization

This protocol is adapted from the synthesis of N-((pyridin-2-yl)methylene)quinolin-8-amine nickel complexes.[2]

Materials:

  • This compound (1.0 mmol)

  • 8-Aminoquinoline (1.0 mmol)

  • NiCl₂·6H₂O (1.0 mmol)

  • Ethanol (20 mL)

  • Triethylamine (2.0 mmol)

Procedure:

  • Dissolve this compound (1.0 mmol) and 8-aminoquinoline (1.0 mmol) in ethanol (10 mL) in a 50 mL round-bottom flask.

  • Add triethylamine (2.0 mmol) to the solution and stir at room temperature for 30 minutes.

  • In a separate flask, dissolve NiCl₂·6H₂O (1.0 mmol) in ethanol (10 mL).

  • Add the nickel chloride solution dropwise to the ligand solution with continuous stirring.

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature. A precipitate should form.

  • Collect the solid product by filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the complex under vacuum.

  • Characterize the resulting complex using techniques such as FT-IR, elemental analysis, and X-ray crystallography.

Protocol 2: Catalytic Ethylene Oligomerization

This protocol describes a general procedure for ethylene oligomerization using a nickel complex as a pre-catalyst.[3]

Materials:

  • Nickel complex from Protocol 1 (1 µmol)

  • Toluene (20 mL)

  • Dichloromethane (1 mL)

  • Ethylaluminum dichloride (Et₂AlCl) (200 µmol, as a cocatalyst)

  • High-pressure reactor (e.g., Parr reactor)

  • Ethylene gas

Procedure:

  • Under an inert atmosphere (e.g., in a glovebox), add toluene (20 mL) and dichloromethane (1 mL) to the high-pressure reactor.

  • Add the nickel pre-catalyst (1 µmol) to the reactor.

  • Add the cocatalyst, Et₂AlCl (200 µmol).

  • Seal the reactor and transfer it out of the glovebox.

  • Pressurize the reactor with ethylene to the desired pressure (e.g., 6 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 30 °C) for a specified time (e.g., 10 minutes).

  • Terminate the reaction by venting the ethylene and adding acidified ethanol.

  • Collect the polymer/oligomer product by filtration or precipitation.

  • Analyze the products using Gas Chromatography (GC) for oligomers and Gel Permeation Chromatography (GPC) for polymers to determine molecular weight and distribution.

Protocol 3: Transfer Hydrogenation of a Pyridine Derivative

This protocol is based on the HMPA-catalyzed transfer hydrogenation of phenyl(pyridin-3-yl)methanone.[1]

Materials:

  • Phenyl(pyridin-3-yl)methanone (0.1 mmol)

  • Hexamethylphosphoramide (HMPA) (0.02 mmol, 0.2 equiv.)

  • Trichlorosilane (HSiCl₃) (0.6 mmol)

  • Dichloromethane (CH₂Cl₂) (1 mL)

  • Saturated sodium bicarbonate solution

Procedure:

  • To a dry reaction tube under an inert atmosphere, add phenyl(pyridin-3-yl)methanone (0.1 mmol) and HMPA (0.02 mmol).

  • Add dichloromethane (1 mL) and cool the mixture to 0 °C.

  • Add trichlorosilane (0.6 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution at 0 °C.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired piperidine product.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate key conceptual workflows and relationships in the application of this compound and related compounds in catalysis.

Ligand_Synthesis_and_Catalyst_Formation cluster_synthesis Ligand & Complex Synthesis cluster_application Catalytic Application Di_pyridin_3_yl_methanone This compound Coordination_Reaction Coordination Reaction Di_pyridin_3_yl_methanone->Coordination_Reaction Metal_Precursor Metal Precursor (e.g., NiCl₂, Pd(OAc)₂) Metal_Precursor->Coordination_Reaction Metal_Complex This compound Metal Complex Coordination_Reaction->Metal_Complex Catalyst_Activation Catalyst Activation (with cocatalyst) Metal_Complex->Catalyst_Activation Catalytic_Cycle Catalytic Cycle Catalyst_Activation->Catalytic_Cycle Products Products Catalytic_Cycle->Products Reactants Reactants (e.g., Ethylene, Aryl Halide) Reactants->Catalytic_Cycle

Caption: General workflow from ligand to catalytic application.

Catalytic_Cycle_Cross_Coupling Pd_0_L Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition (R-X) Pd_0_L->Oxidative_Addition Pd_II_Complex R-Pd(II)-X(Ln) Oxidative_Addition->Pd_II_Complex Transmetalation Transmetalation (R'-M) Pd_II_Complex->Transmetalation Pd_II_Diorgano R-Pd(II)-R'(Ln) Transmetalation->Pd_II_Diorgano Reductive_Elimination Reductive Elimination Pd_II_Diorgano->Reductive_Elimination Reductive_Elimination->Pd_0_L Regeneration Product R-R' Reductive_Elimination->Product

Caption: A representative catalytic cycle for cross-coupling reactions.

Electrocatalytic_CO2_Reduction Catalyst_M_L [M(L)]n+ Reduction_1 e- Catalyst_M_L->Reduction_1 Reduced_Catalyst M(L)+ Reduction_1->Reduced_Catalyst CO2_Binding CO₂ Binding Reduced_Catalyst->CO2_Binding Adduct M(L)-CO₂+ CO2_Binding->Adduct Reduction_Protonation e-, H+ Adduct->Reduction_Protonation Intermediate M(L)-COOH+ Reduction_Protonation->Intermediate Further_Steps Further Reduction & Protonation Intermediate->Further_Steps Products CO, H₂O Further_Steps->Products Regeneration Catalyst Regeneration Further_Steps->Regeneration Regeneration->Catalyst_M_L

Caption: Simplified pathway for electrocatalytic CO₂ reduction.

Conclusion

This compound represents a ligand scaffold with considerable potential for the development of novel homogeneous catalysts. While dedicated studies on its catalytic applications are still emerging, the extensive body of research on analogous pyridine-based systems provides a strong foundation for its exploration in cross-coupling, hydrogenation, polymerization, and CO₂ reduction reactions. The protocols and data presented herein, derived from closely related and well-established catalytic systems, offer a valuable starting point for researchers and scientists interested in harnessing the catalytic potential of this compound and its derivatives. Further research into the synthesis and catalytic evaluation of its metal complexes is warranted to fully elucidate its capabilities and contribute to the advancement of catalysis.

References

Application Notes and Protocols: Di(pyridin-3-yl)methanone as a Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of di(pyridin-in-3-yl)methanone as a foundational building block in the synthesis of complex organic molecules. Due to the limited direct applications of di(pyridin-in-3-yl)methanone as a reactive precursor, this document focuses on its conversion to the more versatile intermediate, di(pyridin-in-3-yl)methanol. This key transformation opens avenues for further functionalization, leading to the creation of a diverse range of molecular architectures with potential applications in medicinal chemistry and materials science.

The protocols outlined below provide detailed experimental procedures for the reduction of di(pyridin-in-3-yl)methanone and subsequent derivatization of the resulting carbinol.

Overview of Synthetic Strategy

The primary synthetic pathway involves a two-step process. The initial step is the reduction of the ketone functionality in di(pyridin-in-3-yl)methanone to a secondary alcohol. This is followed by the activation of the hydroxyl group, for example, through conversion to a halide, which then allows for a variety of subsequent coupling reactions to introduce further molecular complexity.

Synthetic_Strategy Di(pyridin-3-yl)methanone This compound Di(pyridin-3-yl)methanol Di(pyridin-3-yl)methanol This compound->Di(pyridin-3-yl)methanol Reduction Activated Intermediate Activated Intermediate Di(pyridin-3-yl)methanol->Activated Intermediate Activation Functionalized Products Functionalized Products Activated Intermediate->Functionalized Products Coupling/Substitution cluster_0 Synthesis of Bioactive Pyridine Derivatives cluster_1 Further Functionalization Start This compound Step1 Reduction (e.g., NaBH4) Start->Step1 Intermediate1 Di(pyridin-3-yl)methanol Step1->Intermediate1 Step2 Activation (e.g., SOCl2) Intermediate1->Step2 Intermediate2 Chloro-di(pyridin-3-yl)methane Step2->Intermediate2 Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Intermediate2->Coupling Substitution Nucleophilic Substitution (e.g., with amines, thiols) Intermediate2->Substitution End Diverse Bioactive Molecules Coupling->End Substitution->End

Protocol for Growing Single Crystals of Di(pyridin-3-yl)methanone Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the ligand Di(pyridin-3-yl)methanone and the subsequent growth of single crystals of its metal complexes. These crystals are valuable for structural analysis, which is a critical component in drug design and development, allowing for the precise determination of molecular geometries and intermolecular interactions.

Introduction

This compound is a versatile ligand in coordination chemistry, capable of forming a wide array of complexes with various metal ions. The nitrogen atoms on its two pyridyl rings can coordinate to metal centers, leading to the formation of discrete molecular complexes or extended coordination polymers. The ability to grow high-quality single crystals of these complexes is essential for their characterization by single-crystal X-ray diffraction, providing invaluable insights into their three-dimensional structures. This protocol outlines the synthesis of the ligand and common methods for crystallizing its metal complexes.

Synthesis of this compound Ligand

A reliable method for the laboratory-scale synthesis of this compound involves a Grignard reaction with a cyanopyridine precursor.

Protocol: Synthesis of this compound

Materials:

  • 3-Bromopyridine

  • Magnesium turnings

  • Dry diethyl ether or tetrahydrofuran (THF)

  • 3-Cyanopyridine

  • Hydrochloric acid (aqueous solution, e.g., 1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, separatory funnel)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. A solution of 3-bromopyridine in dry diethyl ether or THF is added dropwise via a dropping funnel. The reaction is initiated with gentle heating if necessary and then maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with 3-Cyanopyridine: The Grignard reagent is cooled to 0 °C in an ice bath. A solution of 3-cyanopyridine in dry diethyl ether or THF is then added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Work-up: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a solid.

General Protocols for Single Crystal Growth of Metal Complexes

The successful growth of single crystals is often a matter of trial and error, involving the screening of various solvents, temperatures, and crystallization techniques. Below are detailed protocols for the most common methods used for growing single crystals of this compound complexes.

Complex Formation

Prior to crystallization, the metal complex must be synthesized. A general procedure involves the reaction of the this compound ligand with a metal salt in a suitable solvent.

General Procedure: A solution of this compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) is mixed with a solution of the desired metal salt (e.g., chloride, nitrate, acetate, or perchlorate salts of Co(II), Cu(II), Zn(II), Cd(II), etc.) in the same or a miscible solvent. The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1) to target different coordination environments. The reaction mixture is typically stirred at room temperature or gently heated to ensure complete dissolution and reaction. The resulting solution is then used for crystallization.

Crystallization Techniques

The choice of crystallization technique depends on the solubility and stability of the complex.

3.2.1. Slow Evaporation

This is the simplest crystallization method.

Protocol:

  • Prepare a dilute to a nearly saturated solution of the this compound metal complex in a suitable solvent or solvent mixture.

  • Filter the solution to remove any particulate matter.

  • Transfer the clear solution to a clean vial or beaker.

  • Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

  • Place the container in a location free from vibrations and temperature fluctuations.

  • Monitor the container for crystal growth over several days to weeks.

3.2.2. Vapor Diffusion

This technique is effective for compounds that are highly soluble or when only a small amount of material is available. It involves the slow diffusion of a precipitant (a solvent in which the complex is insoluble) into a solution of the complex.

Protocol (Hanging Drop Method):

  • Prepare a concentrated solution of the this compound complex in a "good" solvent.

  • In the well of a vapor diffusion plate, place a larger volume of a "poor" solvent (the precipitant) in which the complex has low solubility but which is miscible with the "good" solvent.

  • On a siliconized glass coverslip, place a small drop (a few microliters) of the complex solution.

  • Invert the coverslip and place it over the well, sealing it with grease to create a closed system.

  • The vapor of the more volatile precipitant will slowly diffuse into the drop, gradually decreasing the solubility of the complex and inducing crystallization.

Protocol (Sitting Drop Method): This method is similar to the hanging drop method, but the drop of the complex solution is placed on a pedestal within the well containing the precipitant.

3.2.3. Solvothermal/Hydrothermal Synthesis

This method is particularly useful for the synthesis of coordination polymers and is carried out in a sealed vessel at elevated temperatures and pressures.

Protocol:

  • Place the this compound ligand, a metal salt, and a solvent (or a mixture of solvents) in a Teflon-lined stainless steel autoclave.

  • The pH of the reaction mixture can be adjusted using acids or bases to influence the final structure.

  • Seal the autoclave and heat it in an oven at a specific temperature (typically between 100 and 200 °C) for a period of several hours to days.

  • After the reaction, the autoclave is cooled slowly to room temperature.

  • The resulting crystals are collected by filtration, washed with the solvent, and air-dried.

Data Presentation

The following table summarizes typical experimental conditions and crystallographic data obtained from the literature for complexes of pyridyl-type ligands, which can serve as a starting point for growing crystals of this compound complexes.

ComplexMetal IonCrystallization MethodSolvent SystemTemperature (°C)Crystal SystemSpace GroupRef.
[NiCl₂(Hhp)₄]Ni(II)Slow EvaporationMethanolRoom Temp.MonoclinicP2₁/n[1]
[MnCl₂(Hhp)₄]Mn(II)Slow EvaporationMethanolRoom Temp.MonoclinicP2₁/n[1][2]
[Cu₂(LEt)₂(OAc)₂(dmf)₂]Cu(II)Slow EvaporationDMFRoom Temp.MonoclinicP-1[3]
[Zn(acac)₂{(3-py)CHNOH}]·H₂OZn(II)Slow EvaporationMethanol/WaterRoom Temp.MonoclinicP2₁/n[4]
[CdBr₂(C₁₂H₁₀N₄O)]·CH₃OHCd(II)Slow EvaporationMethanolRoom Temp.MonoclinicP2₁/c[5]
{[Co(C₄H₄O₄)·2Py]·2H₂O}nCo(II)Slow EvaporationWater/PyridineRoom Temp.OrthorhombicPbca[6]

Note: Hhp = pyridin-2-one, LEt = 3-(2-pyridyl)-5-ethyl-1,2,4-triazole, (3-py)CHNOH = 3-pyridine aldoxime. This table is illustrative and specific conditions for this compound complexes may vary.

Visualizations

Experimental Workflow for Single Crystal Growth

The following diagram illustrates the general workflow for obtaining single crystals of this compound complexes.

experimental_workflow cluster_synthesis Ligand & Complex Synthesis cluster_crystallization Crystallization cluster_analysis Analysis start Start Materials: 3-Bromopyridine, Mg, 3-Cyanopyridine synthesis_ligand Synthesize This compound start->synthesis_ligand purification Purify Ligand synthesis_ligand->purification synthesis_complex Synthesize Metal Complex (Ligand + Metal Salt) purification->synthesis_complex choose_method Select Crystallization Method synthesis_complex->choose_method slow_evap Slow Evaporation choose_method->slow_evap High Solubility vapor_diff Vapor Diffusion choose_method->vapor_diff Low Amount/ High Solubility solvothermal Solvothermal choose_method->solvothermal Coordination Polymer harvest Harvest Crystals slow_evap->harvest vapor_diff->harvest solvothermal->harvest xrd Single-Crystal X-ray Diffraction harvest->xrd structure Determine Crystal Structure xrd->structure

Caption: General workflow for the synthesis and single-crystal growth of this compound complexes.

Decision Pathway for Crystallization Method Selection

This diagram outlines the decision-making process for selecting an appropriate crystallization technique.

crystallization_decision start Start with Complex Solution solubility Assess Solubility of Complex start->solubility amount Assess Amount of Complex solubility->amount Good Solubility stability Assess Thermal Stability solubility->stability Poor Solubility layering Use Liquid-Liquid Diffusion (Layering) solubility->layering Moderate Solubility slow_evap Use Slow Evaporation amount->slow_evap Sufficient Amount vapor_diff Use Vapor Diffusion amount->vapor_diff Small Amount solvothermal Use Solvothermal Method stability->solvothermal Thermally Stable stability->layering Thermally Unstable

References

Application Notes and Protocols for High-Throughput Screening of Di(pyridin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(pyridin-3-yl)methanone is a chemical compound featuring a central ketone linker between two pyridine rings. While high-throughput screening (HTS) data specifically for this compound is not extensively published, its structural motif is of significant interest in medicinal chemistry. The pyridine ring is a common feature in many FDA-approved drugs, and related diaryl ketone and pyridinyl compounds have been investigated as inhibitors of various enzymes, particularly protein kinases.

These application notes provide a comprehensive framework for a hypothetical HTS campaign to identify and characterize the biological activity of this compound. The protocols are based on established methodologies for screening small molecules against protein kinase targets, a likely application for this compound class based on structure-activity relationships of similar molecules. The target selected for this putative screening campaign is Apoptosis Signal-Regulating Kinase 1 (ASK1), a key mediator of cellular stress responses and a therapeutic target in various diseases.

Postulated Mechanism of Action: Kinase Inhibition

The central hypothesis for this screening campaign is that this compound may act as an inhibitor of a protein kinase. The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, and the overall structure could fit into the ATP-binding pocket of a kinase, thereby preventing the phosphorylation of substrate proteins. This mode of action is common for many small molecule kinase inhibitors.

cluster_0 Kinase Activity cluster_1 Inhibition cluster_2 Outcome Kinase Kinase (e.g., ASK1) Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP Hydrolysis No_Phosphorylation No Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor This compound Inhibitor->Kinase Binds to ATP Pocket

Caption: Postulated mechanism of this compound as a kinase inhibitor.

High-Throughput Screening Workflow

A typical HTS workflow to identify and validate inhibitors from a compound library would proceed from a primary screen to secondary and cell-based assays for confirmation and further characterization.

start Compound Library (including this compound) primary Primary HTS: ADP-Glo™ Kinase Assay (Single Concentration) start->primary hits Initial Hits primary->hits secondary Secondary Assay: TR-FRET Immunoassay (Dose-Response) hits->secondary confirmed Confirmed Hits secondary->confirmed cell_based Cell-Based Assay: Cell Viability (MTT) (Dose-Response) confirmed->cell_based validated Validated Hits for Lead Optimization cell_based->validated

Caption: High-throughput screening workflow for hit identification and validation.

Experimental Protocols

Primary High-Throughput Screening: ADP-Glo™ Kinase Assay for ASK1

This assay quantitatively measures the amount of ADP produced during a kinase reaction. A decrease in ADP production indicates inhibition of the kinase.

Materials:

  • Recombinant human ASK1 enzyme

  • ASK1 substrate (e.g., MKK6)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA

  • This compound (dissolved in DMSO)

  • 384-well white, flat-bottom plates

Protocol:

  • Prepare the compound plates by dispensing this compound to a final assay concentration of 10 µM. Include positive controls (e.g., a known ASK1 inhibitor) and negative controls (DMSO vehicle).

  • Add 2.5 µL of the kinase/substrate mixture (containing ASK1 and MKK6 in assay buffer) to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution to a final concentration of 10 µM.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

Secondary Confirmatory Assay: TR-FRET Immunoassay

This assay measures the phosphorylation of a substrate by using two antibodies, one labeled with a donor fluorophore and the other with an acceptor. Phosphorylation brings the two antibodies in close proximity, allowing for a FRET signal.

Materials:

  • Recombinant human ASK1 enzyme

  • Biotinylated substrate peptide

  • ATP

  • LanthaScreen™ Eu-anti-phospho-substrate antibody (donor)

  • Alexa Fluor™ 647-streptavidin (acceptor)

  • TR-FRET Dilution Buffer

  • This compound (in a dose-response series)

  • 384-well black, flat-bottom plates

Protocol:

  • Prepare serial dilutions of this compound in DMSO and dispense into the assay plate.

  • Add the ASK1 enzyme and the biotinylated substrate peptide to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding EDTA.

  • Add the Eu-labeled antibody and the Alexa Fluor™ 647-streptavidin.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the TR-FRET signal on a plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 620 nm) to determine the degree of inhibition.

Cell-Based Assay: Cell Viability (MTT Assay)

This assay assesses the effect of the compound on the viability of cancer cells where the target kinase (ASK1) is known to play a role.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (in a dose-response series)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear, flat-bottom plates

Protocol:

  • Seed the cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound and incubate for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 5 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from the screening of this compound.

Table 1: Hypothetical Primary HTS Results

CompoundConcentration (µM)% InhibitionZ' Factor
This compound1065.20.78
Control Inhibitor195.8-
DMSO-0-

Table 2: Hypothetical Dose-Response Data

AssayParameterValue
TR-FRET (Secondary)IC50 (µM)2.5
Cell Viability (MTT)GI50 (µM)7.8

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving ASK1, which can be activated by cellular stressors like reactive oxygen species (ROS) and leads to the activation of downstream kinases (MKKs) and ultimately to apoptosis. An inhibitor like this compound would block this cascade at the level of ASK1.

ROS Cellular Stress (e.g., ROS) ASK1 ASK1 ROS->ASK1 Activates MKK MKK3/6, MKK4/7 ASK1->MKK Phosphorylates Inhibitor This compound Inhibitor->ASK1 Inhibits p38_JNK p38/JNK MKK->p38_JNK Phosphorylates Apoptosis Apoptosis p38_JNK->Apoptosis Induces

Caption: Simplified ASK1 signaling pathway and the point of inhibition.

Application Note: Electrochemical Analysis of Di(pyridin-3-yl)methanone-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Di(pyridin-3-yl)methanone, a dipyridyl ketone, is a versatile molecule with significant potential in the development of novel electrochemical sensors. Its structure, featuring two pyridine rings and a central ketone group, offers multiple avenues for interaction with analytes and for electrochemical signal transduction. The nitrogen atoms in the pyridine rings can act as coordination sites for metal ions, while the aromatic system can participate in π-π stacking interactions. Furthermore, the ketone group can be involved in hydrogen bonding or be a site for chemical modification. These features make this compound and its derivatives promising candidates for creating selective and sensitive electrochemical sensors for a variety of applications, including pharmaceutical analysis and biomedical diagnostics.

While direct applications of this compound as a primary sensing element are still an emerging area of research, this document provides a generalized framework and protocols for the development and electrochemical analysis of sensors based on this compound. The methodologies are derived from established principles of electrochemical sensing and studies on structurally related pyridine and ketone-containing molecules.

Sensing Principle: A Hypothetical Signaling Pathway

A plausible sensing mechanism for a this compound-based sensor involves the modulation of an electrochemical signal upon binding of a target analyte. For instance, a sensor could be designed where a this compound-metal complex is immobilized on an electrode surface. The binding of an analyte to this complex could induce a change in the redox state of the metal center, leading to a measurable change in the electrochemical response (e.g., current or potential).

SENTINEL_Signaling_Pathway cluster_electrode Electrode Surface cluster_signal Electrochemical Signal Electrode Glassy Carbon Electrode (GCE) DPM_Complex This compound -Metal Complex Electrode->DPM_Complex Immobilization Bound_Complex Analyte-Bound Complex DPM_Complex->Bound_Complex Forms Initial_Signal Initial Redox Signal (e.g., from Metal Center) DPM_Complex->Initial_Signal Generates Analyte Target Analyte Analyte->DPM_Complex Binding Event Signal_Change Altered Redox Signal (Change in Current/Potential) Bound_Complex->Signal_Change Results in Experimental_Workflow cluster_fabrication Sensor Fabrication cluster_characterization Electrochemical Characterization cluster_analysis Analyte Detection start Start polish_gce Polish GCE start->polish_gce end_node End clean_gce Clean GCE polish_gce->clean_gce prepare_solution Prepare Modification Solution (this compound-based) clean_gce->prepare_solution modify_gce Modify GCE Surface prepare_solution->modify_gce run_cv Cyclic Voltammetry (CV) modify_gce->run_cv run_eis Electrochemical Impedance Spectroscopy (EIS) run_cv->run_eis add_analyte Introduce Target Analyte run_eis->add_analyte run_dpv Differential Pulse Voltammetry (DPV) add_analyte->run_dpv data_analysis Data Analysis (Calibration Curve) run_dpv->data_analysis data_analysis->end_node

Photodynamic therapy applications of Di(pyridin-3-yl)methanone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Photodynamic Therapy

Note on Di(pyridin-3-yl)methanone Derivatives: A comprehensive review of scientific literature did not yield specific studies on the application of this compound derivatives in photodynamic therapy (PDT). Therefore, the following application notes and protocols are provided as a general framework for the evaluation of novel photosensitizers in PDT. The data and specific experimental conditions provided are illustrative and based on commonly studied photosensitizers, such as porphyrin and chlorin derivatives, to guide researchers in this field.

Introduction to Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive therapeutic modality that utilizes a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to elicit a cytotoxic effect in target cells.[1][2] The mechanism involves the excitation of the PS by light, leading to the production of reactive oxygen species (ROS), primarily singlet oxygen, which in turn causes cellular damage and induces cell death through apoptosis or necrosis.[3][4] The selectivity of PDT is achieved through the preferential accumulation of the PS in diseased tissues and the localized delivery of light.[5]

Quantitative Data for a Representative Photosensitizer

The following tables summarize typical quantitative data for a hypothetical porphyrin-based photosensitizer, "PS-X," for illustrative purposes.

Table 1: Photophysical and Photochemical Properties of PS-X

ParameterValue
Absorption Maximum (λmax) 650 nm
Molar Extinction Coefficient (ε) 5 x 10^4 M^-1 cm^-1
Fluorescence Quantum Yield (Φf) 0.05
Singlet Oxygen Quantum Yield (ΦΔ) 0.60

Table 2: In Vitro Photodynamic Efficacy of PS-X against HeLa Cells

TreatmentConcentration of PS-X (µM)Light Dose (J/cm²)IC50 (µM)
Dark Toxicity 0.1 - 100> 10
Phototoxicity 0.1 - 10100.5

Experimental Protocols

In Vitro Phototoxicity Assay (MTT Assay)

This protocol outlines the determination of the phototoxic efficacy of a novel photosensitizer.

Materials:

  • Human cervical cancer cell line (HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Photosensitizer stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Light source with a specific wavelength corresponding to the PS absorption maximum

Procedure:

  • Cell Seeding: Seed HeLa cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of the photosensitizer. Incubate for a predetermined time (e.g., 24 hours) to allow for cellular uptake. Include a control group with no photosensitizer.

  • Irradiation: Wash the cells with PBS to remove the extracellular photosensitizer. Add fresh medium and irradiate the plates with a specific light dose. Keep a set of plates in the dark to assess dark toxicity.

  • MTT Assay: After irradiation, incubate the cells for another 24 hours. Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Dissolve the formazan crystals in DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate the cell viability relative to the untreated control and determine the IC50 value.

Cellular Uptake Study

This protocol describes the quantification of intracellular photosensitizer accumulation.

Materials:

  • HeLa cells

  • Photosensitizer

  • PBS

  • Lysis buffer (e.g., RIPA buffer)

  • Spectrofluorometer

Procedure:

  • Cell Treatment: Seed HeLa cells in 6-well plates and incubate until they reach 80-90% confluency. Treat the cells with a fixed concentration of the photosensitizer for different time intervals (e.g., 2, 4, 8, 12, 24 hours).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS to remove the extracellular PS. Lyse the cells using a suitable lysis buffer.

  • Quantification: Centrifuge the cell lysates to pellet the debris. Measure the fluorescence of the supernatant using a spectrofluorometer at the excitation and emission wavelengths of the photosensitizer.

  • Data Normalization: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay). Normalize the fluorescence intensity to the protein concentration to determine the amount of intracellular photosensitizer.

In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol details the evaluation of a photosensitizer's antitumor activity in vivo.

Materials:

  • Athymic nude mice

  • Tumor cells (e.g., HeLa)

  • Matrigel

  • Photosensitizer solution for injection

  • Light source with fiber optics

  • Calipers

Procedure:

  • Tumor Inoculation: Subcutaneously inject a suspension of tumor cells mixed with Matrigel into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Photosensitizer Administration: Randomly divide the mice into groups (e.g., control, light only, PS only, PDT). Administer the photosensitizer intravenously or intraperitoneally.

  • Irradiation: At the time of maximum tumor accumulation of the PS (determined from a prior biodistribution study), irradiate the tumor area with a specific light dose using a laser coupled to a fiber optic.

  • Tumor Growth Monitoring: Measure the tumor volume with calipers every 2-3 days.

  • Data Analysis: Plot the tumor growth curves for each group. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

Visualization of Pathways and Workflows

PDT_Mechanism General Mechanism of Photodynamic Therapy cluster_0 Photophysical Stage cluster_1 Photochemical Stage cluster_2 Biological Response PS_ground Photosensitizer (Ground State) PS_excited Excited Singlet State PS Light Light (Specific Wavelength) Light->PS_ground Absorption PS_triplet Excited Triplet State PS PS_excited->PS_triplet Intersystem Crossing Oxygen Molecular Oxygen (³O₂) PS_triplet->Oxygen Energy Transfer (Type II Reaction) ROS Reactive Oxygen Species (¹O₂) Cellular_Damage Oxidative Damage to Cellular Components ROS->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Necrosis Necrosis Cellular_Damage->Necrosis Cell_Death Tumor Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death

Caption: General mechanism of photodynamic therapy.

PDT_Workflow Experimental Workflow for Evaluating a Novel Photosensitizer cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Preclinical Development Synthesis Synthesis and Purification of Photosensitizer Photophysical Photophysical Properties (λmax, ΦΔ) Synthesis->Photophysical InVitro_Toxicity In Vitro Phototoxicity (e.g., MTT Assay) Photophysical->InVitro_Toxicity Cellular_Uptake Cellular Uptake and Localization InVitro_Toxicity->Cellular_Uptake ROS_Detection ROS Detection Assay Cellular_Uptake->ROS_Detection Biodistribution Pharmacokinetics and Biodistribution ROS_Detection->Biodistribution Tumor_Model Xenograft Tumor Model Establishment Biodistribution->Tumor_Model InVivo_Efficacy In Vivo Antitumor Efficacy Study Tumor_Model->InVivo_Efficacy Toxicity_Study Systemic Toxicity Evaluation InVivo_Efficacy->Toxicity_Study Formulation Formulation Development Toxicity_Study->Formulation IND_Studies IND-Enabling Studies Formulation->IND_Studies

Caption: Workflow for evaluating a new photosensitizer.

References

Application Notes and Protocols for Di(pyridin-3-yl)methanone in the Synthesis of Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of Metal-Organic Frameworks (MOFs) synthesized using di(pyridin-3-yl)methanone as the primary organic ligand. The following application notes and protocols are therefore based on general principles of MOF synthesis and information from related dipyridyl ligands. Researchers should treat the experimental protocol as a starting point for investigation into a novel area of MOF chemistry.

Introduction to this compound as a Potential MOF Ligand

This compound, a dipyridyl ketone, possesses key characteristics that make it a promising candidate for the construction of MOFs. The two pyridyl rings offer nitrogen atoms that can coordinate to metal ions, acting as nodes in a potential framework structure. The ketone group introduces a degree of rigidity and a specific angular geometry that could influence the resulting topology of the MOF. The 3-pyridyl substitution provides a distinct angular disposition of the nitrogen donors compared to the more commonly used 4-pyridyl analogues, potentially leading to novel network architectures.

The exploration of this compound as a ligand for MOF synthesis opens avenues for creating new materials with unique structural and functional properties. These properties could be relevant for applications in catalysis, gas storage, and, pertinent to the target audience, in drug delivery and development. The polarity of the ketone group and the potential for post-synthetic modification could be leveraged for encapsulating and releasing therapeutic agents.

Hypothetical Experimental Protocol for MOF Synthesis

This protocol outlines a general solvothermal synthesis approach, which is a common method for preparing crystalline MOFs. The specific conditions will likely require optimization.

2.1. Materials and Reagents

  • Ligand: this compound

  • Metal Salt: (e.g., Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O))

  • Solvent: N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or a mixture of solvents (e.g., DMF/Ethanol/Water)

  • Modulator (Optional): A monocarboxylic acid such as formic acid, acetic acid, or benzoic acid can be added to control the crystallinity and phase of the resulting MOF.

2.2. Synthesis Procedure

  • Preparation of Precursor Solution:

    • In a 20 mL glass vial, dissolve this compound (e.g., 0.1 mmol, 18.4 mg) in the chosen solvent (e.g., 10 mL of DMF).

    • In a separate vial, dissolve the metal salt (e.g., 0.1 mmol of Zn(NO₃)₂·6H₂O, 29.7 mg) in the same solvent (e.g., 5 mL of DMF).

  • Mixing and Reaction:

    • Combine the two solutions in the reaction vial.

    • If using a modulator, add a specific volume (e.g., 10-100 equivalents relative to the metal salt) to the reaction mixture.

    • Cap the vial tightly.

  • Solvothermal Reaction:

    • Place the sealed vial in a programmable oven.

    • Heat the mixture to a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours). The optimal temperature and time will need to be determined experimentally.

    • Allow the oven to cool down to room temperature slowly.

  • Isolation and Purification of Crystals:

    • After cooling, crystals may have formed. Carefully collect the solid product by decanting the supernatant.

    • Wash the crystals with fresh solvent (e.g., DMF) several times to remove any unreacted starting materials.

    • To exchange the high-boiling point solvent within the pores, immerse the crystals in a low-boiling point solvent like ethanol or methanol for several days, with periodic solvent replacement.

  • Activation:

    • To obtain a porous material, the solvent molecules within the pores need to be removed. This can be achieved by heating the solvent-exchanged crystals under vacuum at an elevated temperature (e.g., 100-150 °C) for several hours. The activation conditions should be chosen carefully to avoid framework collapse.

Characterization of the Synthesized MOF

A thorough characterization is crucial to confirm the formation of a MOF and to determine its properties.

Characterization Technique Purpose
Single-Crystal X-ray Diffraction (SCXRD) To determine the crystal structure, including the coordination environment of the metal ions, the connectivity of the ligands, and the overall framework topology.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk material and to compare the experimental pattern with the simulated pattern from SCXRD data.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes.
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the porosity of the material, including the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the coordination of the this compound ligand to the metal center by observing shifts in the vibrational frequencies of the pyridyl and carbonyl groups.
Elemental Analysis (CHN) To determine the elemental composition of the synthesized material and compare it with the theoretical values based on the expected formula.

Potential Applications in Drug Development

While no specific data exists for MOFs based on this compound, MOFs, in general, are promising platforms for drug delivery due to their high porosity and tunable properties.[1][2][3][4]

  • High Drug Loading Capacity: The porous nature of MOFs can allow for the encapsulation of a significant amount of drug molecules.

  • Controlled Release: The release of the drug can be controlled by the pore size of the MOF and through surface functionalization.

  • Biocompatibility: Many MOFs are synthesized from biocompatible metal ions and organic linkers. The biocompatibility of a new MOF would need to be rigorously tested.

A hypothetical workflow for investigating a this compound-based MOF for drug delivery is outlined below.

Hypothetical workflow for drug delivery application of a novel MOF.

Logical Relationship of Synthesis Parameters

The successful synthesis of a crystalline MOF is dependent on a delicate balance of several experimental parameters. The diagram below illustrates the key relationships.

synthesis_parameters cluster_output Resulting MOF Properties Metal_Salt Metal Salt (Coordination Geometry) Topology Framework Topology Metal_Salt->Topology Ligand This compound (Geometry, Flexibility) Ligand->Topology Solvent Solvent System (Solubility, Polarity) Crystallinity Crystallinity Solvent->Crystallinity Temperature Temperature (Reaction Kinetics) Temperature->Crystallinity Time Reaction Time (Crystal Growth) Time->Crystallinity Modulator Modulator (Crystal Nucleation) Modulator->Crystallinity Porosity Porosity Topology->Porosity Crystallinity->Porosity

Key parameters influencing MOF synthesis and properties.

Conclusion

The use of this compound in the synthesis of MOFs is an unexplored area of research. The information provided here serves as a foundational guide for researchers interested in investigating this novel ligand. Success in synthesizing a crystalline, porous MOF with this ligand will depend on systematic optimization of the reaction conditions. If successful, such a material could offer new opportunities in various fields, including drug development, owing to its unique chemical and structural features. Further research is essential to validate the potential of this compound as a valuable building block in the ever-expanding library of MOF materials.

References

Troubleshooting & Optimization

Optimizing the yield and purity of Di(pyridin-3-yl)methanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of Di(pyridin-3-yl)methanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: this compound, also known as di-3-pyridyl ketone, is typically synthesized via two primary routes:

  • Grignard Reaction: This involves the reaction of a 3-pyridyl Grignard reagent (3-pyridylmagnesium halide) with a nicotinic acid derivative, such as an ester (e.g., ethyl nicotinate) or an acyl halide (e.g., nicotinoyl chloride). This is often the most direct and commonly explored route.

  • Oxidation of Di(pyridin-3-yl)methanol: This two-step approach involves first synthesizing the corresponding secondary alcohol, di(pyridin-3-yl)methanol, which is then oxidized to the desired ketone.

Q2: Why is direct Friedel-Crafts acylation not a suitable method for synthesizing this compound?

A2: Pyridine rings are electron-deficient aromatic systems, which makes them poor substrates for classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[1][2] The nitrogen atom in the pyridine ring acts as a Lewis base and readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring even further and preventing the acylation reaction from occurring.[1][2]

Q3: What are the critical parameters to control for a successful Grignard-based synthesis?

A3: The success of the Grignard synthesis of this compound hinges on several critical factors:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and will be quenched by any protic sources.[3] All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.[3]

  • Temperature Control: The formation of the Grignard reagent is an exothermic process and may require initial heating to initiate, followed by cooling to maintain a controlled reaction rate. The subsequent reaction with the electrophile is also typically performed at low temperatures (e.g., 0 °C to -78 °C) to minimize side reactions.

  • Purity of Magnesium: The magnesium turnings used should be of high purity and activated to ensure efficient reaction with the 3-halopyridine.

Q4: What are common impurities encountered in the synthesis of this compound?

A4: Common impurities can include:

  • Starting Materials: Unreacted 3-halopyridine or the nicotinic acid derivative.

  • Grignard Byproducts: Bipyridyl compounds formed from the coupling of the Grignard reagent.

  • Over-reduction Product: If a hydride source is present, the product ketone can be reduced to the corresponding alcohol, di(pyridin-3-yl)methanol.

  • Solvent Adducts: Residual solvents from the reaction or purification steps.

Q5: What are the recommended methods for purifying this compound?

A5: Purification of pyridine-containing compounds can be challenging due to their basicity.[4] A combination of the following techniques is often effective:

  • Acid-Base Extraction: The basic nature of the pyridine rings allows for extraction into an acidic aqueous solution to separate from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[4]

  • Column Chromatography: Silica gel chromatography can be effective, but peak tailing may be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or pyridine, to the eluent.[4]

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[4]

Troubleshooting Guides

Issue 1: Low or No Yield in Grignard-Based Synthesis
Potential Cause Troubleshooting Steps
Inactive Grignard Reagent Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents. The reaction can be initiated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Poor Quality of Magnesium Use fresh, high-purity magnesium turnings. Gently crush the turnings under an inert atmosphere to expose a fresh surface.
Incorrect Reaction Temperature Optimize the temperature for both Grignard formation and the subsequent reaction. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.
Side Reactions Add the Grignard reagent slowly to a cooled solution of the electrophile to minimize side reactions and control the exotherm.
Issue 2: Low Yield in the Oxidation of Di(pyridin-3-yl)methanol
Potential Cause Troubleshooting Steps
Incomplete Oxidation Ensure the correct stoichiometry of the oxidizing agent. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting alcohol. Consider stronger or alternative oxidizing agents (e.g., MnO₂, PCC, Swern oxidation).
Over-oxidation or Degradation Use milder oxidizing agents if degradation is observed. Control the reaction temperature carefully, as many oxidations are exothermic.
Difficult Product Isolation The product may form a salt with acidic byproducts. Neutralize the reaction mixture before extraction.
Issue 3: Product Purity Issues (e.g., persistent impurities)
Potential Cause Troubleshooting Steps
Co-eluting Impurities in Chromatography Modify the solvent system for column chromatography. A gradient elution may be necessary. Adding a small percentage of triethylamine to the eluent can improve separation by reducing tailing of the basic product on the silica gel.[4]
Ineffective Crystallization Screen a variety of solvents and solvent mixtures for recrystallization. Sonication or seeding with a pure crystal can sometimes induce crystallization.
Formation of Stable Emulsions during Workup Add a saturated brine solution to help break up emulsions during aqueous extractions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is a representative method and may require optimization.

Materials:

  • Magnesium turnings

  • 3-Bromopyridine

  • Ethyl nicotinate

  • Anhydrous diethyl ether or THF

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Preparation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 3-bromopyridine (1.0 equivalent) in the anhydrous solvent.

    • Add a small portion of the 3-bromopyridine solution to the magnesium. If the reaction does not start, gently warm the flask or add a small crystal of iodine.

    • Once the reaction initiates (visible by bubbling and a cloudy appearance), add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Prepare a solution of ethyl nicotinate (0.9 equivalents) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient with 0.5% triethylamine) or by recrystallization.

Protocol 2: Oxidation of Di(pyridin-3-yl)methanol

This protocol assumes the availability of di(pyridin-3-yl)methanol.

Materials:

  • Di(pyridin-3-yl)methanol

  • Manganese dioxide (activated)

  • Dichloromethane or Chloroform

  • Celite

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve di(pyridin-3-yl)methanol (1.0 equivalent) in dichloromethane or chloroform.

    • Add activated manganese dioxide (5-10 equivalents by weight).

  • Oxidation:

    • Stir the suspension vigorously at room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).

  • Workup and Purification:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

    • Wash the Celite pad with additional dichloromethane or chloroform.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography or recrystallization as described in Protocol 1.

Visualizations

experimental_workflow_grignard start Start grignard_prep Prepare 3-Pyridylmagnesium Bromide start->grignard_prep reaction React with Ethyl Nicotinate grignard_prep->reaction quench Quench Reaction reaction->quench extraction Aqueous Workup & Extraction quench->extraction purification Purification (Chromatography/ Crystallization) extraction->purification product This compound purification->product

Caption: Workflow for the Grignard-based synthesis of this compound.

troubleshooting_logic low_yield Low Yield? check_reagents Check Reagent Purity & Anhydrous Conditions low_yield->check_reagents Yes purity_issue Purity Issue? low_yield->purity_issue No optimize_temp Optimize Temperature & Reaction Time check_reagents->optimize_temp change_reagent_ratio Vary Stoichiometry optimize_temp->change_reagent_ratio change_reagent_ratio->purity_issue optimize_chromatography Modify Chromatography (Solvent, Additive) purity_issue->optimize_chromatography Yes success Successful Synthesis purity_issue->success No screen_solvents_cryst Screen Solvents for Recrystallization optimize_chromatography->screen_solvents_cryst screen_solvents_cryst->success

Caption: Troubleshooting decision tree for synthesis optimization.

References

Common side reactions in the synthesis of Di(pyridin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Di(pyridin-3-yl)methanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most frequently employed methods for the synthesis of this compound are:

  • Grignard Reaction: This involves the reaction of a 3-pyridyl Grignard reagent (e.g., 3-pyridylmagnesium bromide) with a suitable acylating agent like ethyl nicotinate or 3-cyanopyridine.

  • Oxidation of Di(pyridin-3-yl)methanol: The corresponding secondary alcohol, di(pyridin-3-yl)methanol, can be oxidized to the ketone. However, this route is often part of a two-step process where the alcohol is first synthesized, for example, via a Grignard reaction with a nicotinic aldehyde.

Q2: What is the primary side reaction of concern during the Grignard synthesis of this compound?

A2: The principal side reaction is the nucleophilic addition of a second equivalent of the Grignard reagent to the newly formed ketone product. This "over-addition" results in the formation of the tertiary alcohol, tri(pyridin-3-yl)methanol.

Q3: How can I minimize the formation of the tri(pyridin-3-yl)methanol byproduct?

A3: To minimize the formation of the tertiary alcohol byproduct, consider the following strategies:

  • Stoichiometry Control: Use a precise 1:1 stoichiometry of the Grignard reagent to the acylating agent.

  • Reverse Addition: Slowly add the Grignard reagent to a solution of the acylating agent at low temperature. This maintains a low concentration of the Grignard reagent, favoring the initial ketone formation over the subsequent over-addition.

  • Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the Grignard reagent.

Q4: I am observing a poor yield of the Grignard reagent itself. What could be the issue?

A4: The formation of Grignard reagents is highly sensitive to reaction conditions. Common issues include:

  • Presence of Moisture: Grignard reagents are extremely reactive towards protic solvents like water and alcohols. Ensure all glassware is oven-dried and all solvents are anhydrous.

  • Inactive Magnesium: The surface of the magnesium metal may be coated with magnesium oxide, which prevents the reaction. Activate the magnesium by crushing it, using a crystal of iodine, or a small amount of 1,2-dibromoethane.

  • Impurities in the Halopyridine: Ensure the 3-halopyridine starting material is pure and dry.

Q5: What are some effective methods for purifying this compound?

A5: Purification can be challenging due to the similar polarities of the product and some byproducts. Common techniques include:

  • Column Chromatography: This is a versatile method for separating the ketone from the tertiary alcohol byproduct and other impurities. The basicity of the pyridine rings can cause tailing on silica gel; this may be mitigated by adding a small amount of a base like triethylamine to the eluent.[1]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.[1]

  • Acid-Base Extraction: As a basic compound, this compound can be protonated with a dilute acid and extracted into an aqueous layer to separate it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low Yield of this compound and Significant Formation of Tri(pyridin-3-yl)methanol
Potential Cause Troubleshooting/Optimization Strategy
Incorrect Stoichiometry Carefully measure the reactants to ensure a 1:1 molar ratio of the Grignard reagent to the acylating agent (e.g., ethyl nicotinate).
High Local Concentration of Grignard Reagent Employ "reverse addition": slowly add the Grignard reagent to a cooled solution of the acylating agent. This keeps the concentration of the highly reactive Grignard reagent low at any given time.
High Reaction Temperature Maintain a low reaction temperature (e.g., -78 °C to 0 °C) throughout the addition of the Grignard reagent to decrease its reactivity and favor the formation of the ketone over the tertiary alcohol.
Prolonged Reaction Time at Higher Temperatures Once the addition of the Grignard reagent is complete, monitor the reaction by TLC. Quench the reaction as soon as the starting material is consumed to prevent further reaction to the tertiary alcohol.
Problem 2: Reaction Fails to Initiate or Proceeds with Very Low Conversion
Potential Cause Troubleshooting/Optimization Strategy
Inactive Magnesium Surface Activate the magnesium turnings before use. This can be done by grinding them in a dry mortar and pestle, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane to the reaction flask containing the magnesium.
Presence of Water or Protic Impurities Ensure all glassware is rigorously dried in an oven and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents. Ensure starting materials are dry.
Poor Quality of 3-Halopyridine Purify the 3-halopyridine (e.g., by distillation) before use to remove any impurities that may be inhibiting the reaction.
Low Reaction Temperature for Initiation While the main reaction should be kept cold, the initiation of the Grignard reagent formation may require gentle warming. If the reaction does not start, briefly warm the flask with a heat gun.
Problem 3: Complex Mixture of Byproducts Observed by TLC/NMR
Potential Cause Troubleshooting/Optimization Strategy
Side reactions of the starting materials If using 3-cyanopyridine, hydrolysis to nicotinamide or nicotinic acid can occur if water is present.[2] Ensure strictly anhydrous conditions.
Decomposition of Grignard Reagent If the reaction is allowed to warm for extended periods, the Grignard reagent can decompose, leading to various side products. Maintain the recommended low temperature.
Wurtz-type Coupling The Grignard reagent can couple with unreacted 3-halopyridine. This is more likely if the formation of the Grignard reagent is slow and there is a high concentration of the halide. Ensure efficient stirring and appropriate temperature control during Grignard formation.

Experimental Protocols

Key Experiment: Synthesis of this compound via Grignard Reaction

This protocol is a general guideline. Specific quantities and conditions should be optimized based on your laboratory setup and scale.

Materials:

  • 3-Bromopyridine

  • Magnesium turnings

  • Ethyl nicotinate

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 3-bromopyridine in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be necessary. Once initiated, add the remaining 3-bromopyridine solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional hour.

  • Reaction with Ethyl Nicotinate: Cool the freshly prepared Grignard reagent in a dry ice/acetone bath to -78 °C. In a separate flame-dried flask, prepare a solution of ethyl nicotinate in anhydrous diethyl ether. Slowly add the ethyl nicotinate solution to the cold Grignard reagent via a dropping funnel over a period of 1-2 hours, maintaining the temperature below -70 °C.

  • Quenching and Work-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 1% triethylamine to prevent tailing) to separate this compound from the tri(pyridin-3-yl)methanol byproduct and other impurities.

Visualizations

Synthesis_Pathway Synthesis of this compound and Side Reaction 3-Pyridylmagnesium Bromide 3-Pyridylmagnesium Bromide Intermediate Intermediate 3-Pyridylmagnesium Bromide->Intermediate + Ethyl Nicotinate Ethyl Nicotinate Ethyl Nicotinate->Intermediate This compound This compound Tri(pyridin-3-yl)methanol Tri(pyridin-3-yl)methanol This compound->Tri(pyridin-3-yl)methanol + 3-Pyridylmagnesium Bromide (Over-addition) Intermediate->this compound Work-up

Caption: Main reaction pathway to this compound and the over-addition side reaction.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield of This compound Check_Byproducts Major Byproduct? Start->Check_Byproducts High_Alcohol High Tri(pyridin-3-yl)methanol Check_Byproducts->High_Alcohol Yes Unreacted_SM Unreacted Starting Material Check_Byproducts->Unreacted_SM No Optimize_Stoichiometry Optimize Stoichiometry & Reverse Addition High_Alcohol->Optimize_Stoichiometry Optimize_Temp Lower Reaction Temperature High_Alcohol->Optimize_Temp Activate_Mg Activate Magnesium Unreacted_SM->Activate_Mg Anhydrous_Conditions Ensure Anhydrous Conditions Unreacted_SM->Anhydrous_Conditions

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Troubleshooting low yield in Di(pyridin-3-yl)methanone metal complexation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the metal complexation of Di(pyridin-3-yl)methanone.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for low yield in the metal complexation of this compound?

Low yields can stem from several factors throughout the experimental process. These can be broadly categorized into issues with reactants, reaction conditions, and product isolation. Common problems include impure starting materials (both the ligand and the metal salt), suboptimal reaction stoichiometry, inappropriate solvent choice, incorrect reaction temperature or time, and loss of product during workup and purification.[1][2] Side reactions, such as hydrolysis of the ligand or formation of undesired coordination polymers, can also significantly reduce the yield of the target complex.[3]

Q2: How does the purity of this compound affect the complexation reaction?

The purity of this compound is critical for achieving high yields and obtaining a pure product. Impurities from the ligand synthesis can interfere with the complexation reaction in several ways. They might coordinate to the metal center more strongly than the desired ligand, leading to the formation of unwanted byproducts. Some impurities could also act as catalysts for decomposition pathways of the desired complex. Therefore, it is crucial to use highly purified this compound for complexation reactions.

Q3: What is the role of the solvent in the metal complexation of this compound?

The choice of solvent is crucial as it influences the solubility of both the ligand and the metal salt, which in turn affects the reaction rate and yield. The solvent can also coordinate to the metal ion, competing with the this compound ligand. Protic solvents, for instance, can participate in hydrogen bonding and may even lead to hydrolysis of the reactants or products under certain conditions. It is generally recommended to use dry, deoxygenated solvents to prevent unwanted side reactions.[4]

Q4: Can the counter-ion of the metal salt impact the reaction outcome?

Yes, the counter-ion of the metal salt can significantly influence the reaction. Weakly coordinating anions (e.g., ClO₄⁻, PF₆⁻, BF₄⁻) are often preferred as they are less likely to compete with the this compound for coordination sites on the metal center. In contrast, strongly coordinating anions (e.g., Cl⁻, Br⁻, OAc⁻) might lead to the formation of mixed-ligand complexes or even prevent the desired complex from forming altogether.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Impure this compound ligand. Purify the ligand by recrystallization or column chromatography. Confirm purity using techniques like NMR, HPLC, or melting point determination.
Inactive or impure metal salt. Use a fresh, high-purity metal salt. Consider the hydration state of the salt when calculating stoichiometry.
Inappropriate solvent. Test a range of solvents with varying polarities and coordinating abilities (e.g., methanol, ethanol, acetonitrile, DMF, DMSO). Ensure the solvent is dry and deoxygenated.[4]
Incorrect stoichiometry. Optimize the metal-to-ligand ratio. A slight excess of the ligand is sometimes used to drive the reaction to completion.
Suboptimal reaction temperature. Vary the reaction temperature. Some complexations occur at room temperature, while others may require heating to overcome activation energy barriers.
Formation of an Insoluble Precipitate Formation of a coordination polymer. Adjust the reaction conditions to favor the formation of a discrete mononuclear complex. This can sometimes be achieved by changing the solvent or the metal-to-ligand ratio.
Low solubility of the desired complex. Choose a solvent in which the expected product has better solubility.
Product Decomposes During Isolation Instability of the complex. Handle the complex under an inert atmosphere if it is air- or moisture-sensitive. Avoid excessive heat during solvent removal.
Inappropriate purification method. If using column chromatography, ensure the stationary phase (e.g., silica gel, alumina) does not cause decomposition of the complex. Recrystallization from a suitable solvent is often a milder purification method.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a solvent mixture).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Confirm the purity by measuring the melting point and obtaining an NMR spectrum.

Protocol 2: General Procedure for Metal Complexation
  • Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified this compound in a suitable dry, deoxygenated solvent.

  • Addition of Metal Salt: In a separate vessel, dissolve the metal salt in the same solvent. Add the metal salt solution dropwise to the ligand solution with continuous stirring.

  • Reaction: Stir the reaction mixture at the desired temperature for a specified period. The progress of the reaction can be monitored by techniques like TLC or NMR spectroscopy.

  • Isolation of the Product:

    • If the product precipitates: Collect the solid by filtration, wash with a small amount of the solvent, and then with a non-polar solvent (e.g., diethyl ether or hexane) to remove any soluble impurities. Dry the product under vacuum.

    • If the product is soluble: Reduce the volume of the solvent under reduced pressure. Induce precipitation by adding a non-polar solvent. Collect the resulting solid by filtration, wash, and dry as described above.

  • Purification: If necessary, purify the crude complex by recrystallization from a suitable solvent or solvent mixture.

  • Characterization: Characterize the final product using appropriate analytical techniques such as FT-IR, UV-Vis, NMR spectroscopy, mass spectrometry, and elemental analysis. For crystalline products, single-crystal X-ray diffraction can provide definitive structural information.

Visualizations

TroubleshootingWorkflow Start Low Yield in Complexation Check_Purity Check Purity of Starting Materials Start->Check_Purity Purify Purify Ligand/ Use Fresh Metal Salt Check_Purity->Purify Impure Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Pure Purify->Check_Conditions Optimize_Stoichiometry Optimize Metal:Ligand Ratio Check_Conditions->Optimize_Stoichiometry Optimize_Solvent Screen Different Solvents Check_Conditions->Optimize_Solvent Optimize_Temp_Time Vary Temperature and Reaction Time Check_Conditions->Optimize_Temp_Time Check_Workup Analyze Workup & Purification Optimize_Stoichiometry->Check_Workup Optimize_Solvent->Check_Workup Optimize_Temp_Time->Check_Workup Modify_Isolation Modify Isolation Procedure Check_Workup->Modify_Isolation Product Loss Modify_Purification Change Purification Method Check_Workup->Modify_Purification Decomposition Success Improved Yield Check_Workup->Success Optimized Modify_Isolation->Success Modify_Purification->Success

Caption: Troubleshooting workflow for low yield in metal complexation.

MetalComplexation cluster_reactants Reactants cluster_reaction Reaction Conditions Ligand This compound (Ligand) Product Metal Complex [M(Ligand)n]Cl₂ Ligand->Product Metal_Salt Metal Salt (e.g., MCl₂) Metal_Salt->Product Solvent Solvent Solvent->Product Temperature Temperature Temperature->Product Time Time Time->Product

Caption: General scheme for this compound metal complexation.

References

Stability issues and degradation pathways of Di(pyridin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Di(pyridin-3-yl)methanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues and potential degradation pathways of this compound. The information is presented in a question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, a diaryl ketone with two pyridine rings, the primary stability concerns for this compound are susceptibility to:

  • Hydrolysis: The ketone functional group can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.

  • Photodegradation: The presence of pyridine rings and the carbonyl group, which can act as a chromophore, makes the molecule potentially sensitive to light, especially UV radiation.[1]

  • Oxidation: The pyridine rings can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidation products.[2]

  • Thermal Degradation: Like many organic molecules, elevated temperatures can lead to decomposition.

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container, purged with an inert gas like nitrogen or argon, to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in the literature, based on the degradation of similar structures like benzophenone and pyridine derivatives, potential degradation products could include:

  • Hydrolysis Products: Nicotinic acid and 3-pyridylmethanol could be formed upon hydrolytic cleavage of the ketone.

  • Photodegradation Products: Photoreduction could lead to the formation of a secondary alcohol, di(pyridin-3-yl)methanol. Complex rearrangements and radical-mediated products are also possible.

  • Oxidation Products: Oxidation of the pyridine nitrogen atoms could yield this compound N-oxide or di-N-oxide. Ring-opened products are also a possibility under strong oxidative stress.[2]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Appearance of new peaks in HPLC analysis of a stored sample. Chemical degradation of this compound.1. Confirm the identity of the new peaks using LC-MS or NMR. 2. Review storage conditions. Ensure the compound is protected from light, moisture, and excessive heat. 3. Perform a forced degradation study to intentionally generate degradation products and confirm if the new peaks match any of the stress-induced degradants.
Discoloration (e.g., yellowing) of the solid compound. Photodegradation or oxidation.1. Store the compound in an amber vial or a container protected from light. 2. Store under an inert atmosphere to prevent oxidation. 3. Re-test the purity of the material before use.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.1. Prepare solutions of this compound fresh before each experiment. 2. Assess the stability of the compound in the specific assay buffer and conditions (pH, temperature, light exposure) over the duration of the experiment.
Low assay values or loss of potency over time. Instability of the compound leading to a decrease in the concentration of the active molecule.1. Re-evaluate the storage and handling procedures. 2. Use a validated stability-indicating analytical method to accurately quantify the amount of intact this compound.

Quantitative Stability Data (Hypothetical Data Based on Analogous Compounds)

The following table summarizes hypothetical quantitative data for the degradation of this compound under various stress conditions, based on the behavior of structurally related compounds like benzophenone and pyridine derivatives. This data is for illustrative purposes to guide experimental design.

Stress Condition Parameter Value Reference Compound Behavior
Acid Hydrolysis % Degradation (0.1 M HCl, 60 °C, 24h)~ 5-10%Benzophenone derivatives show moderate stability to acid hydrolysis.[3]
Base Hydrolysis % Degradation (0.1 M NaOH, 60 °C, 24h)~ 10-20%Ketones can be more susceptible to base-catalyzed hydrolysis.[3]
Oxidative % Degradation (3% H₂O₂, RT, 24h)~ 15-25%Pyridine rings are known to be susceptible to oxidation.[2]
Photolytic % Degradation (ICH Q1B light exposure)~ 20-30%Benzophenone is a known photosensitizer and pyridine derivatives can be photolabile.[1][4]
Thermal % Degradation (80 °C, 72h, solid state)~ < 5%Aromatic ketones are generally thermally stable at moderately elevated temperatures.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, based on ICH guidelines.[6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose a thin layer of solid this compound and a solution (in a photostable solvent like water or acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be kept in the dark.

    • Thermal Degradation: Store a sample of solid this compound in an oven at 80°C for 72 hours.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection can be performed using a photodiode array (PDA) detector to monitor for the appearance of new peaks and changes in the UV spectrum.

  • Peak Purity and Mass Balance: Assess the peak purity of the main component in all stressed samples to ensure that the chromatographic peak of the parent drug is free from any co-eluting degradation products. Calculate the mass balance to account for the amount of drug degraded and the amount of degradation products formed.[8]

Protocol 2: Stability-Indicating HPLC Method Development
  • Column and Mobile Phase Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm). A mobile phase consisting of a phosphate or acetate buffer (pH 3-7) and an organic solvent (acetonitrile or methanol) is a good starting point.

  • Gradient Elution: Develop a gradient elution program to ensure the separation of the parent compound from all potential degradation products generated during the forced degradation study.

  • Detection: Use a PDA detector to identify the optimal wavelength for the detection of this compound and its degradation products.

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_photodegradation Photodegradation cluster_oxidation Oxidative Degradation DPM This compound NA Nicotinic Acid DPM->NA Acid/Base Hydrolysis PM 3-Pyridylmethanol DPM->PM Acid/Base Hydrolysis DPM2 This compound DPM_OH Di(pyridin-3-yl)methanol DPM2->DPM_OH Photoreduction (UV Light) DPM3 This compound DPM_NO This compound N-oxide DPM3->DPM_NO Oxidation (e.g., H₂O₂)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome start This compound Stock Solution hydrolysis Hydrolysis (Acid & Base) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation photolysis Photolysis (Light Exposure) start->photolysis thermal Thermal Stress (Heat) start->thermal hplc Stability-Indicating HPLC Analysis hydrolysis->hplc oxidation->hplc photolysis->hplc thermal->hplc lcms LC-MS for Degradant ID hplc->lcms method Validated Analytical Method hplc->method nmr NMR for Structure Elucidation lcms->nmr pathways Degradation Pathways nmr->pathways

Caption: Workflow for forced degradation studies.

References

Preventing precipitation of Di(pyridin-3-yl)methanone in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing stable stock solutions of Di(pyridin-3-yl)methanone and avoiding precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which solvents are recommended for preparing a stock solution of this compound?

A2: Based on the solubility of similar compounds, the following solvents are recommended for initial testing:

  • Primary Recommendations: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are strong polar aprotic solvents likely to dissolve this compound at high concentrations.

  • Secondary Recommendations: Polar protic solvents such as ethanol and methanol may also be effective, although likely at lower concentrations than DMSO or DMF.

  • Aqueous Solutions: Solubility in water is expected to be low.[1][2] For applications requiring an aqueous environment, preparing a concentrated stock in an organic solvent like DMSO and then diluting it into the aqueous buffer is the recommended approach.

Q3: What is the expected pKa of this compound and how does pH affect its solubility?

A3: The predicted pKa for the protonated pyridinium nitrogen of a similar compound, 3-phenylpyridine, is approximately 4.73.[3] This suggests that this compound is a weak base. In acidic solutions (pH < pKa), the pyridine nitrogens will be protonated, forming a salt that is likely more water-soluble than the free base. Conversely, in neutral to basic solutions (pH > pKa), the compound will be in its less soluble neutral form. Therefore, for aqueous applications, adjusting the pH to be acidic may enhance solubility.

Q4: How should I store a stock solution of this compound to ensure its stability?

A4: To maximize stability, stock solutions should be stored at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and degradation.[4] For light-sensitive compounds, amber vials or vials wrapped in aluminum foil are recommended.[5] It is also good practice to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guide

Issue 1: The compound is not dissolving in the chosen solvent.
  • Initial Steps:

    • Increase Sonication Time: Sonicate the solution for a longer period to aid dissolution.

    • Gentle Warming: Gently warm the solution in a water bath. Be cautious, as excessive heat can cause degradation.

    • Increase Solvent Volume: Add more solvent in small increments until the compound dissolves. This will lower the final concentration of your stock solution.

  • Advanced Troubleshooting:

    • Solvent Combination: If a single solvent is ineffective, a solvent mixture can be tested. For example, a small amount of DMSO can be added to a solution in ethanol to increase its solvating power.

    • pH Adjustment: For aqueous or alcoholic solutions, a dropwise addition of a dilute acid (e.g., 1N HCl) can increase the solubility of this basic compound.

Issue 2: The compound precipitates out of solution after a short time.
  • Possible Causes:

    • Supersaturated Solution: The initial concentration may be too high for the chosen solvent, leading to a supersaturated and unstable solution.

    • Temperature Change: The compound may have dissolved with warming but precipitates upon cooling to room temperature.

    • Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the concentration and causing precipitation.

  • Solutions:

    • Determine the Saturation Point: Systematically test lower concentrations to find the highest stable concentration at room temperature.

    • Co-solvents: For aqueous dilutions, keeping a small percentage of the initial organic solvent (e.g., 1-5% DMSO) in the final working solution can help maintain solubility.

    • Proper Storage: Ensure vials are tightly sealed and stored at a consistent temperature.

Issue 3: The stock solution changes color or shows signs of degradation.
  • Potential Reasons:

    • Light Sensitivity: The compound may be degrading upon exposure to light.

    • Oxidation: The compound may be sensitive to air.

    • Instability in a Particular Solvent: The compound may not be stable in the chosen solvent over time.

  • Preventative Measures:

    • Protect from Light: Store solutions in amber vials or wrapped in foil.

    • Inert Atmosphere: For highly sensitive compounds, preparing and storing solutions under an inert gas like argon or nitrogen can prevent oxidation.

    • Stability Study: If degradation is suspected, a small-scale stability study can be performed by storing aliquots of the solution under different conditions (e.g., room temperature, 4°C, -20°C) and analyzing them over time by a suitable method like HPLC.

Data Presentation

Table 1: Estimated Solubility of this compound and Structurally Similar Compounds

CompoundSolventEstimated SolubilityReference
This compoundDMSO, DMFHighInferred
Ethanol, MethanolModerateInferred
WaterLowInferred
Hexane, TolueneVery LowInferred
Di(pyridin-2-yl)methanoneWaterLow solubility[2][6]
Phenyl(pyridin-2-yl)methanoneWaterInsoluble
3-AcetylpyridineWater, AlcoholsSoluble[7]
BipyridinesOrganic SolventsSoluble[1]
WaterSlightly Soluble[1]

Experimental Protocols

Protocol 1: Determining the Approximate Solubility of this compound

  • Preparation: Weigh out approximately 1 mg of this compound into several small, clear vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., DMSO, ethanol, water) in 100 µL increments.

  • Dissolution: After each addition, vortex and sonicate the vial for 1-2 minutes.

  • Observation: Visually inspect for complete dissolution.

  • Calculation: Record the volume of solvent required to fully dissolve the compound. The approximate solubility can be calculated in mg/mL.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

  • Calculation: Determine the mass of this compound needed to prepare the desired volume of a 10 mM solution (Molecular Weight: 184.19 g/mol ). For 1 mL of a 10 mM solution, 1.8419 mg is required.

  • Weighing: Accurately weigh the calculated amount of the compound into a sterile vial.

  • Solvent Addition: Add the desired volume of high-purity, anhydrous DMSO to the vial.

  • Dissolution: Vortex the vial until the solid is fully dissolved. Gentle warming or sonication can be used to assist dissolution.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C, protected from light.

Visualizations

experimental_workflow Experimental Workflow for Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting cluster_storage Storage calc Calculate Mass weigh Weigh Compound calc->weigh add_solvent Add Solvent weigh->add_solvent vortex Vortex/Sonicate add_solvent->vortex precipitate Precipitation Occurs vortex->precipitate if not dissolved aliquot Aliquot vortex->aliquot if dissolved add_more_solvent Add More Solvent precipitate->add_more_solvent heat Gentle Warming precipitate->heat add_more_solvent->vortex heat->vortex store Store at -20°C/-80°C aliquot->store

Caption: Workflow for preparing a stock solution of this compound.

logical_relationships Factors Influencing Stock Solution Stability stability Stock Solution Stability concentration Concentration stability->concentration solvent Solvent Choice stability->solvent temperature Storage Temperature stability->temperature light Light Exposure stability->light ph pH of Solution stability->ph freeze_thaw Freeze-Thaw Cycles stability->freeze_thaw

Caption: Key factors that can affect the stability of stock solutions.

References

Scaling up the synthesis of Di(pyridin-3-yl)methanone for pilot plant production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pilot Plant Synthesis of Di(pyridin-3-yl)methanone

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound suitable for pilot plant production?

A1: For pilot-scale production, two primary routes are generally considered, leveraging readily available starting materials:

  • Grignard Reaction Route: This is a widely used method for forming carbon-carbon bonds.[1] It typically involves the reaction of a 3-pyridyl Grignard reagent (3-pyridylmagnesium bromide or chloride) with a nicotinic acid derivative, such as methyl nicotinate or N,N-dimethylnicotinamide.

  • Friedel-Crafts Acylation (modified): While classic Friedel-Crafts reactions can be challenging with pyridine rings, variations using activated nicotinic acid derivatives (like nicotinoyl chloride) in the presence of a suitable catalyst can be employed. However, controlling selectivity and preventing catalyst poisoning are significant hurdles.

The Grignard route is often preferred for its reliability, though it presents its own set of scale-up challenges, particularly regarding safety.[1][2]

Q2: What are the primary safety concerns when scaling up the synthesis of this compound, particularly via the Grignard route?

A2: Scaling up any chemical synthesis requires a thorough safety review, and the Grignard synthesis of this compound is no exception. Key hazards include:

  • Highly Exothermic Reaction: Grignard reagent formation and its subsequent reaction with the electrophile are highly exothermic.[1][2] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more difficult and increasing the risk of a thermal runaway.[3][4]

  • Flammable Solvents: The use of anhydrous solvents like tetrahydrofuran (THF) or diethyl ether is necessary, which are highly flammable and can form explosive peroxides.

  • Reactive Magnesium: Magnesium metal, especially as fine turnings or powder, is flammable and can react vigorously with water or protic solvents.

  • Quenching Hazards: The quenching of a large volume of active Grignard reagent can be extremely hazardous if not performed under controlled conditions.

Q3: How can I improve the purification of this compound at a pilot plant scale?

A3: The basic nature of the pyridine rings in this compound can complicate purification.[5] A multi-step approach is often most effective:

  • Acid-Base Extraction: This is a highly effective technique for separating the basic product from non-basic impurities. The crude product is dissolved in an organic solvent and washed with a dilute acid (e.g., HCl) to extract the protonated product into the aqueous layer. The product is then recovered by basifying the aqueous layer and re-extracting with an organic solvent.[5]

  • Crystallization: Once a reasonably pure product is obtained, crystallization from a suitable solvent system is an excellent method for achieving high purity on a large scale.[5]

  • Distillation: If the product is thermally stable, vacuum distillation can be a viable option for purification.

  • Chromatography: While effective at the lab scale, large-scale column chromatography can be expensive and generate significant solvent waste. It is typically reserved for high-value products or when other methods fail. To mitigate tailing on silica gel due to the basicity of the product, a small amount of a base like triethylamine can be added to the eluent.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or Inconsistent Yield

Q: My Grignard reaction is resulting in a low yield of this compound. What are the common causes and how can I troubleshoot this?

A: Low yields in Grignard reactions are a common issue during scale-up. The problem can often be traced back to a few key areas.

Troubleshooting Workflow for Low Yield

start Low Yield Detected check_reagents Verify Purity and Dryness of Starting Materials & Solvents start->check_reagents check_initiation Confirm Grignard Initiation check_reagents->check_initiation Pure/Dry impure_reagents Action: Purify/Dry Reagents and Solvents. Use Fresh Anhydrous Solvent. check_reagents->impure_reagents Impure/Wet check_conditions Review Reaction Conditions (Temp, Addition Rate, Stirring) check_initiation->check_conditions Initiation OK no_initiation Action: Try Initiation Techniques (Iodine Chip, Heat Gun, Fresh Mg). check_initiation->no_initiation No/Slow Initiation analyze_byproducts Analyze Crude Product for Byproducts (e.g., Wurtz Coupling Product) check_conditions->analyze_byproducts Optimal bad_conditions Action: Optimize Temperature Control. Ensure Slow Reagent Addition. Improve Agitation. check_conditions->bad_conditions Sub-optimal byproducts_found Action: Adjust Stoichiometry. Lower Temperature to Minimize Side Reactions. analyze_byproducts->byproducts_found Byproducts Present end Yield Improved analyze_byproducts->end No Major Byproducts impure_reagents->start no_initiation->start bad_conditions->start byproducts_found->start

Caption: A workflow for troubleshooting low yields in the Grignard synthesis.

  • Possible Causes & Solutions:

    • Poor Reagent/Solvent Quality: Grignard reagents are extremely sensitive to moisture and oxygen.[6] Ensure all glassware is rigorously dried, solvents are anhydrous, and starting materials (3-halopyridine and nicotinic acid derivative) are pure and dry.

    • Failed Initiation: The reaction between magnesium and the 3-halopyridine may not start. This can be due to a passivating oxide layer on the magnesium. Try adding a small crystal of iodine or using a heat gun to gently warm a spot on the reactor.

    • Side Reactions: The most common side reaction is Wurtz coupling, where the Grignard reagent reacts with another molecule of the 3-halopyridine.[6] This can be minimized by slow, controlled addition of the halide to the magnesium suspension to keep its concentration low.

    • Inefficient Mixing: In a large reactor, poor agitation can lead to localized overheating and side reactions.[1] Ensure the stirring is vigorous enough to keep the magnesium turnings suspended.

Issue 2: Exothermic Reaction is Difficult to Control

Q: During pilot-scale synthesis, I'm experiencing a significant exotherm that is difficult to control. What are my options for managing this safely?

A: Uncontrolled exotherms are a major safety risk, potentially leading to a runaway reaction.[1][3] Managing the reaction's heat output is critical.

Decision Workflow for Managing Exotherms

start Exotherm Control Issue Identified check_cooling Is Reactor Cooling System at Max Capacity? start->check_cooling check_addition Is Reagent Addition Rate Minimized? check_cooling->check_addition No improve_cooling Action: Evaluate Upgrading Cooling System or Using a Larger Reactor. check_cooling->improve_cooling Yes check_concentration Is Reaction Concentration Optimized? check_addition->check_concentration Yes slow_addition Action: Implement a Programmed, Slow Addition Protocol. Use a Dosing Pump. check_addition->slow_addition No dilute_reaction Action: Reduce Reactant Concentration by Adding More Anhydrous Solvent. check_concentration->dilute_reaction No consider_flow Consider Switching to Continuous Flow Chemistry check_concentration->consider_flow Yes end Thermal Control Achieved improve_cooling->end slow_addition->end dilute_reaction->end consider_flow->end

Caption: A decision-making guide for managing exothermic reactions during scale-up.

  • Possible Causes & Solutions:

    • High Concentration: Running the reaction at a high concentration will generate heat more rapidly in a smaller volume. Diluting the reaction mixture can help dissipate heat more effectively.[5]

    • Rapid Reagent Addition: The rate of heat generation is directly proportional to the rate of reaction. Add the electrophile (e.g., methyl nicotinate) slowly and in a controlled manner to the Grignard reagent.[5] Using a dosing pump is highly recommended for pilot-scale operations.

    • Inadequate Cooling: Ensure the reactor's cooling jacket is functioning optimally. For highly exothermic steps, consider using a lower temperature coolant.

    • Consider Continuous Flow Chemistry: For processes with significant safety hazards, transitioning from batch to continuous flow processing can offer superior temperature control and safety.[1][5][6] The small reaction volume at any given time in a flow reactor inherently minimizes the risk of a runaway reaction.

Quantitative Data & Experimental Protocols

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Grignard Reaction Parameters
ParameterLab-Scale (Typical)Pilot-Plant Scale (Target)Key Consideration for Scale-Up
3-Bromopyridine 20 g5 kgPurity and dryness are critical.
Magnesium Turnings 3.1 g (1.05 eq)0.78 kg (1.05 eq)Use of high-purity, activated Mg.
Solvent (THF) 200 mL50 LMust be rigorously anhydrous.
Methyl Nicotinate 17.5 g (1.0 eq)4.38 kg (1.0 eq)Add slowly to control exotherm.
Reaction Temperature 0-10 °C (addition)5-15 °C (addition)Efficient heat removal is paramount.[4]
Addition Time 30 minutes4-6 hoursSlower addition rate controls heat generation.
Typical Yield 65-75%60-70%Yields often slightly decrease on scale-up.
Experimental Protocol: Pilot-Scale Grignard Synthesis of this compound

Warning: This protocol is intended for qualified professionals in a pilot plant setting with appropriate safety measures in place. A thorough hazard analysis must be conducted before implementation.

Equipment:

  • 100 L glass-lined reactor with a cooling jacket, mechanical stirrer, condenser, nitrogen inlet, and temperature probe.

  • 50 L dropping funnel or a calibrated dosing pump.

Reagents:

  • Magnesium turnings (0.78 kg)

  • Anhydrous Tetrahydrofuran (THF) (50 L)

  • 3-Bromopyridine (5.0 kg)

  • Methyl nicotinate (4.38 kg)

  • Aqueous Ammonium Chloride (20% w/v)

  • Toluene (for extraction)

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and has been purged with nitrogen.

  • Grignard Reagent Formation:

    • Charge the reactor with magnesium turnings (0.78 kg) and anhydrous THF (10 L) under a nitrogen atmosphere.

    • In a separate vessel, dissolve 3-bromopyridine (5.0 kg) in anhydrous THF (15 L).

    • Add approximately 100 mL of the 3-bromopyridine solution to the magnesium suspension to initiate the reaction. Initiation may be confirmed by a gentle exotherm and bubbling. If initiation does not occur, consult troubleshooting guides.

    • Once initiated, slowly add the remaining 3-bromopyridine solution over 4-6 hours, maintaining the internal temperature between 25-30 °C using the cooling jacket.

    • After the addition is complete, stir the mixture for an additional 1-2 hours at 30 °C to ensure complete formation of the Grignard reagent.

  • Reaction with Methyl Nicotinate:

    • Cool the reactor contents to 5 °C.

    • Dissolve methyl nicotinate (4.38 kg) in anhydrous THF (10 L).

    • Slowly add the methyl nicotinate solution to the Grignard reagent over 3-4 hours, ensuring the internal temperature does not exceed 15 °C.

    • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up and Quenching:

    • Cool the reactor to 0-5 °C.

    • Slowly and carefully add 20% aqueous ammonium chloride solution to quench the reaction. This step is highly exothermic; add at a rate that keeps the internal temperature below 20 °C.

    • Once the quench is complete, stop stirring and allow the layers to separate.

  • Extraction and Isolation:

    • Separate the lower aqueous layer.

    • Extract the aqueous layer with toluene (2 x 10 L).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the organic phase under reduced pressure to yield crude this compound.

  • Purification:

    • Proceed with acid-base extraction followed by crystallization from a suitable solvent (e.g., ethanol/water or toluene/heptane) to obtain the final, purified product.

Purification Strategy Diagram

crude Crude Product in Toluene dissolve Dissolve in Toluene crude->dissolve acid_wash Wash with dilute HCl (aq) dissolve->acid_wash organic_layer Organic Layer (Non-basic impurities) acid_wash->organic_layer Organic Phase aqueous_layer Aqueous Layer (Protonated Product) acid_wash->aqueous_layer Aqueous Phase basify Add NaOH (aq) to pH > 10 aqueous_layer->basify extract Extract with Toluene basify->extract final_organic Toluene Layer (Purified Product) extract->final_organic Organic Phase final_aqueous Aqueous Waste extract->final_aqueous Aqueous Phase concentrate Concentrate under Vacuum final_organic->concentrate crystallize Crystallize from suitable solvent concentrate->crystallize final_product Pure this compound crystallize->final_product

Caption: A logical workflow for the purification of this compound.

References

Managing moisture sensitivity during Di(pyridin-3-yl)methanone reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and handling of Di(pyridin-3-yl)methanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly those related to moisture sensitivity, during their experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound, with a focus on reactions involving Grignard reagents.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Moisture Contamination: Grignard reagents are extremely sensitive to moisture.[1] Even trace amounts of water in glassware, solvents, or starting materials will quench the Grignard reagent, significantly reducing or preventing product formation.- Glassware: Ensure all glassware is rigorously dried. Oven-drying at a high temperature for several hours or flame-drying under a stream of inert gas (Nitrogen or Argon) immediately before use is essential.[1] - Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If preparing your own, ensure they are properly dried over a suitable drying agent (e.g., sodium/benzophenone for THF) and freshly distilled before use. - Starting Materials: Ensure starting materials, such as 3-bromopyridine and the electrophile, are free from moisture.
Poor Grignard Reagent Formation: The reaction between magnesium metal and the aryl halide may not have initiated or gone to completion.- Magnesium Activation: The surface of magnesium turnings can have an oxide layer that prevents reaction. Activate the magnesium by crushing the turnings in a dry flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. - Initiation: A small amount of the halide solution can be added initially and the mixture gently warmed to initiate the reaction. An exothermic reaction and the appearance of a cloudy solution are indicators of Grignard formation.
Side Reactions: The Grignard reagent may be participating in unwanted side reactions.- Temperature Control: Maintain the recommended reaction temperature. Grignard reactions are often exothermic and may require cooling to prevent side reactions. - Addition Rate: Add the electrophile solution to the Grignard reagent slowly and at a controlled rate to maintain the desired reaction temperature and minimize side product formation.
Presence of Nicotinamide or Nicotinic Acid Impurities Hydrolysis of Nitrile Starting Material: If using a nitrile like 3-cyanopyridine as the electrophile, any water present can lead to its hydrolysis to nicotinamide and subsequently to nicotinic acid.- Strict Anhydrous Conditions: As with preventing Grignard quenching, maintaining strictly anhydrous conditions is crucial to prevent hydrolysis of the nitrile.
Difficult Product Purification Formation of Magnesium Salts: The work-up procedure may not be effectively removing all magnesium salts.- Aqueous Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate the alkoxide intermediate and help to dissolve the magnesium salts. - Extraction: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product. - Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
Co-eluting Impurities during Chromatography: The product may be difficult to separate from starting materials or byproducts.- Solvent System Optimization: Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution may be necessary. - Acid/Base Extraction: Since this compound is basic due to the pyridine nitrogens, an acid wash (e.g., dilute HCl) can be used to extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the synthesis of this compound using a Grignard reaction?

A1: Grignard reagents, such as 3-pyridylmagnesium bromide, are potent nucleophiles and strong bases. They react readily with protic compounds, including water.[1] This reaction, an acid-base reaction, is much faster than the desired carbon-carbon bond formation with the electrophile. The Grignard reagent is consumed in this side reaction, leading to a significant decrease in the yield of this compound.

Q2: How can I be certain that my glassware is sufficiently dry?

A2: The most reliable methods are oven-drying glassware at >120 °C for at least 4 hours (ideally overnight) or flame-drying the assembled apparatus under a flow of inert gas (nitrogen or argon) just before use.[1] After drying, allow the glassware to cool to room temperature under an inert atmosphere to prevent atmospheric moisture from re-adsorbing onto the glass surfaces.

Q3: What are the visual indicators that my Grignard reaction has initiated?

A3: Successful initiation of a Grignard reaction is typically indicated by the appearance of a cloudy or turbid solution, bubbling at the surface of the magnesium, and a noticeable exothermic reaction (the flask will feel warm to the touch).

Q4: I am using 3-cyanopyridine as my electrophile. What are the likely byproducts if my reaction is not completely anhydrous?

A4: The primary byproducts from the reaction of water with 3-cyanopyridine under reaction conditions are nicotinamide (from partial hydrolysis) and nicotinic acid (from complete hydrolysis). These impurities will need to be removed during the purification process.

Q5: What is the best way to purify this compound?

A5: Purification is typically achieved through a combination of an aqueous work-up followed by column chromatography on silica gel. An effective work-up involves quenching the reaction with saturated aqueous ammonium chloride, followed by extraction with an organic solvent. For column chromatography, a gradient of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is often effective. Given the basic nature of the product, adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the peak shape and separation.

Experimental Protocols

Method 1: Synthesis of this compound via Grignard Reaction with Ethyl Nicotinate

This protocol details the synthesis of this compound from 3-bromopyridine and ethyl nicotinate.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Bromopyridine

  • Ethyl nicotinate

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Part A: Preparation of 3-Pyridylmagnesium Bromide (Grignard Reagent)

  • Assemble a three-necked round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (nitrogen or argon). All glassware must be rigorously dried.

  • To the flask, add magnesium turnings and a single crystal of iodine.

  • Gently heat the flask with a heat gun under vacuum and then cool to room temperature under the inert atmosphere to activate the magnesium.

  • Add anhydrous THF to the flask to cover the magnesium turnings.

  • Dissolve 3-bromopyridine in anhydrous THF in the dropping funnel.

  • Add a small portion of the 3-bromopyridine solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change (disappearance of the iodine color) and a gentle reflux.

  • Once the reaction has started, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Reaction with Ethyl Nicotinate

  • Cool the freshly prepared 3-pyridylmagnesium bromide solution to 0 °C in an ice bath.

  • Dissolve ethyl nicotinate in anhydrous THF in the dropping funnel.

  • Add the ethyl nicotinate solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

Part C: Work-up and Purification

  • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate).

Data Presentation

Characterization data for this compound is provided below for product verification.

Technique Expected Data
¹H NMR Signals corresponding to the aromatic protons of the two pyridine rings. The chemical shifts and coupling patterns will be characteristic of a 3-substituted pyridine system.
¹³C NMR A signal for the carbonyl carbon (C=O) typically in the range of 180-200 ppm, in addition to signals for the carbons of the two pyridine rings.
FTIR A strong absorption band for the carbonyl group (C=O) stretch, typically in the region of 1650-1700 cm⁻¹. Characteristic bands for the aromatic C-H and C=N stretching of the pyridine rings will also be present.
Mass Spec. The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (184.19 g/mol ).

Visualizations

Below are diagrams illustrating key workflows and relationships relevant to the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware grignard Grignard Formation (3-Pyridylmagnesium Bromide) prep_glass->grignard prep_reagents Anhydrous Reagents prep_reagents->grignard addition Electrophile Addition (e.g., Ethyl Nicotinate) grignard->addition quench Quench (aq. NH4Cl) addition->quench extract Extraction quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_moisture Moisture Check cluster_reaction_conditions Reaction Conditions Check start Low/No Product Yield check_glass Glassware Dry? start->check_glass check_solvent Solvent Anhydrous? start->check_solvent check_reagents Reagents Dry? start->check_reagents check_grignard Grignard Formed? check_glass->check_grignard Yes solution_dry Action: Rigorously Dry All Components check_glass->solution_dry No check_solvent->check_grignard Yes check_solvent->solution_dry No check_reagents->check_grignard Yes check_reagents->solution_dry No check_temp Correct Temperature? check_grignard->check_temp Yes solution_grignard Action: Activate Mg, Check Initiation check_grignard->solution_grignard No solution_temp Action: Monitor & Control Temperature check_temp->solution_temp No

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Bipyridyl Ketones in Catalysis: Unraveling the Isomeric Effect of Di(pyridin-3-yl)methanone and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of ligand is paramount in designing efficient catalytic systems. Bipyridyl ketones, a class of N,N-bidentate ligands, offer a tunable platform for a variety of transition metal-catalyzed reactions. This guide provides a comparative analysis of di(pyridin-3-yl)methanone against its isomers, di(pyridin-2-yl)methanone and di(pyridin-4-yl)methanone, in catalytic applications. While direct comparative studies are limited, this document synthesizes available experimental data and theoretical considerations to inform ligand selection and guide future research.

The isomeric position of the nitrogen atom within the pyridyl rings of bipyridyl ketones significantly influences the electronic and steric properties of the resulting metal complexes, thereby dictating their catalytic efficacy. Di(pyridin-2-yl)methanone, with its nitrogen atoms positioned for strong chelation, has been the most extensively studied of the three isomers. In contrast, the catalytic applications of this compound and di(pyridin-4-yl)methanone are less explored, presenting an opportunity for novel catalyst design.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are cornerstones of modern organic synthesis. The performance of palladium complexes bearing bipyridyl ketone ligands in these transformations is a key indicator of their catalytic potential.

Di(pyridin-2-yl)methanone: The Established Performer

Complexes of di(pyridin-2-yl)methanone with palladium have demonstrated notable catalytic activity in various cross-coupling reactions. For instance, in the Heck reaction, a palladium complex of di(2-pyridyl) ketone has been shown to effectively catalyze the coupling of aryl halides with alkenes.

Table 1: Catalytic Performance of Di(pyridin-2-yl)methanone-Palladium Complex in the Heck Reaction

EntryAryl HalideAlkeneProductYield (%)Reference
1IodobenzeneMethyl acrylateMethyl cinnamateHigh[1]
24-BromoanisoleStyrene4-Methoxy-stilbeneGoodNot specified in search results

Note: "High" and "Good" are qualitative descriptors used in the absence of precise quantitative data in the provided search results. For detailed quantitative results, consulting the primary literature is recommended.

This compound and Di(pyridin-4-yl)methanone: A Frontier of Catalysis
  • This compound: The meta-position of the nitrogen atoms in this compound leads to a wider "bite angle" upon chelation to a metal center compared to the 2-pyridyl isomer. This can influence the geometry of the catalytic complex and, consequently, its reactivity and selectivity. The lone pairs on the nitrogen atoms are less sterically hindered, which could facilitate coordination to the metal center. However, the resulting metallacycle is larger and potentially less stable, which might affect catalytic turnover.

  • Di(pyridin-4-yl)methanone: In di(pyridin-4-yl)methanone, the para-position of the nitrogen atoms makes chelation to a single metal center highly unlikely. Instead, it is expected to act as a bridging ligand, forming coordination polymers or dimeric structures. This bridging capability makes it a valuable building block for metal-organic frameworks (MOFs) and other supramolecular assemblies, but its application as a chelating ligand in homogeneous catalysis for reactions like the Heck coupling is limited.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for the synthesis of the bipyridyl ketone ligands and a general procedure for a palladium-catalyzed Heck reaction are provided below.

Synthesis of Bipyridyl Ketones

Protocol 1: Synthesis of Di(pyridin-2-yl)methanone This can be achieved through the oxidation of di(pyridin-2-yl)methane. A typical procedure involves the use of an oxidizing agent like potassium permanganate in a suitable solvent.

Protocol 2: Synthesis of this compound The synthesis can be accomplished via a Grignard reaction between 3-cyanopyridine and 3-pyridylmagnesium bromide, followed by acidic workup.

Protocol 3: Synthesis of Di(pyridin-4-yl)methanone Similar to the 3-isomer, di(pyridin-4-yl)methanone can be synthesized using a Grignard reaction involving 4-cyanopyridine and 4-pyridylmagnesium bromide.

Palladium-Catalyzed Heck Reaction

General Protocol: A mixture of the aryl halide (1 mmol), the alkene (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 2 mol%), the bipyridyl ketone ligand (4 mol%), and a base (e.g., Et₃N, 2 mmol) in a suitable solvent (e.g., DMF, 5 mL) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. After completion, the reaction mixture is cooled, diluted with an organic solvent, washed with water, and the organic layer is dried and concentrated. The product is then purified by column chromatography.

Visualizing the Catalytic Landscape

To better understand the concepts discussed, the following diagrams were generated using Graphviz.

Ligand_Structures cluster_2_pyridyl Di(pyridin-2-yl)methanone cluster_3_pyridyl This compound cluster_4_pyridyl Di(pyridin-4-yl)methanone node_2 N atoms at 2-position Strong Chelation node_3 N atoms at 3-position Wider Bite Angle node_4 N atoms at 4-position Bridging Ligand

Caption: Isomeric Structures of Bipyridyl Ketones.

Heck_Catalytic_Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Alkene Coordination C->D Alkene E [Ar-Pd(II)-X(L2)(alkene)] D->E F Migratory Insertion E->F G R-CH2-CH(Ar)-Pd(II)-X(L2) F->G H β-Hydride Elimination G->H I [H-Pd(II)-X(L2)(alkene)] H->I J Reductive Elimination I->J Base Product Product I->Product Product J->A - HBX

Caption: Proposed Catalytic Cycle for the Heck Reaction.

Experimental_Workflow cluster_synthesis Ligand and Complex Synthesis cluster_reaction Catalytic Reaction cluster_comparison Performance Comparison Ligand_Synth Synthesize Di(pyridin-n-yl)methanone (n=2, 3, 4) Complex_Synth Synthesize Pd(II) Complexes Ligand_Synth->Complex_Synth Reaction_Setup Set up Heck Reaction with each Complex Complex_Synth->Reaction_Setup Analysis Monitor Reaction & Analyze Products (GC, NMR) Reaction_Setup->Analysis Data_Table Tabulate Yields, TOF, etc. Analysis->Data_Table

Caption: Workflow for Comparative Catalytic Study.

Conclusion and Future Outlook

While di(pyridin-2-yl)methanone has proven to be a competent ligand in palladium-catalyzed cross-coupling reactions, the catalytic potential of this compound remains an intriguing and underexplored area. The unique structural and electronic properties arising from the meta-position of the nitrogen atoms suggest that its complexes could exhibit novel reactivity and selectivity. Di(pyridin-4-yl)methanone, with its propensity for forming bridged structures, is better suited for applications in materials science.

This guide serves as a call to action for further experimental investigation into the catalytic applications of this compound. The provided protocols and conceptual framework offer a starting point for researchers to conduct systematic comparative studies, which will undoubtedly enrich our understanding of ligand isomerism in catalysis and may lead to the discovery of new and improved catalytic systems.

References

Performance of Di(pyridin-3-yl)methanone Derivatives in Organic Light-Emitting Diodes (OLEDs): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pursuit of highly efficient and stable materials is a cornerstone of organic light-emitting diode (OLED) research. Among the vast landscape of organic molecules, pyridine-based compounds have emerged as significant players due to their inherent electronic properties.[1] The electron-deficient nature of the pyridine ring makes its derivatives suitable candidates for electron-transporting materials (ETMs) and hosts for phosphorescent emitters.[1] This guide provides a comparative analysis of the performance of specific Di(pyridin-3-yl)methanone derivatives, which have shown promise, particularly as acceptor units in emitters for thermally activated delayed fluorescence (TADF) OLEDs.

Quantitative Performance Data

Recent studies have highlighted the use of this compound as a potent acceptor moiety in constructing TADF emitters.[2] The performance of solution-processed OLEDs incorporating two such derivatives, ACCz-DPyM and POxCz-DPyM, is summarized below. These materials couple a this compound acceptor with a 9,10-dihydro-9,9-dimethylacridine or phenoxazine modified carbazole donor, respectively.[2]

Derivative NameRole in OLEDEmitterMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Luminance (cd m⁻²)Turn-on Voltage (V)Emission Color
ACCz-DPyM TADF EmitterACCz-DPyM6.69.96209 (at 8V)4.0Bluish-Green
POxCz-DPyM TADF EmitterPOxCz-DPyM6.515.93248 (at 8V)3.4Bluish-Green

Data sourced from He et al., Photonics 2023.[2]

Both ACCz-DPyM and POxCz-DPyM demonstrate the potential for creating efficient, solution-processed OLEDs with low turn-on voltages.[2] The devices exhibit minimal efficiency roll-off, a critical factor for practical applications.[2]

Experimental Protocols

The performance data cited above is contingent on specific synthesis and fabrication methodologies. Below are detailed protocols representative of the experiments conducted.

1. Synthesis of this compound TADF Emitters (General Workflow)

The synthesis of donor-acceptor type TADF emitters like ACCz-DPyM and POxCz-DPyM typically involves a coupling reaction between a donor molecule (e.g., a carbazole derivative) and the acceptor, this compound.

cluster_synthesis Synthesis Workflow donor Donor Moiety (e.g., Modified Carbazole) reaction Coupling Reaction (e.g., Buchwald-Hartwig or Ullmann condensation) donor->reaction acceptor Acceptor Moiety (this compound) acceptor->reaction product TADF Emitter (e.g., ACCz-DPyM) reaction->product purification Purification (e.g., Column Chromatography, Sublimation) product->purification

Caption: General workflow for the synthesis of TADF emitters.

2. OLED Device Fabrication and Characterization

The fabrication of OLEDs is a multi-step process involving the sequential deposition of several organic and inorganic layers onto a substrate.

Device Structure: A typical device architecture is as follows: Indium Tin Oxide (ITO) / Hole Injection Layer (HIL) / Hole Transporting Layer (HTL) / Emissive Layer (EML) / Electron Transporting Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).[3][4]

Fabrication Protocol (Solution Processing):

  • Substrate Cleaning: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: A layer of a suitable HIL material, such as PEDOT:PSS, is spin-coated onto the cleaned ITO substrate and subsequently annealed.[3]

  • Hole Transporting Layer (HTL) Deposition: The HTL material is dissolved in a solvent like tetrahydrofuran (THF) and spin-coated on top of the HIL, followed by an annealing step.[3]

  • Emissive Layer (EML) Deposition: The this compound derivative (as the emitter) is dissolved in a suitable solvent and spin-coated to form the EML.

  • ETL, EIL, and Cathode Deposition: The subsequent layers, including the ETL, EIL (e.g., LiF or Liq), and the metal cathode (e.g., Aluminum), are typically deposited via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).[4]

  • Encapsulation: The completed device is encapsulated to protect the organic layers from oxygen and moisture.

Characterization Protocol:

  • Current Density-Voltage-Luminance (J-V-L): The electrical and optical characteristics are measured using a source meter and a luminance meter.

  • Electroluminescence (EL) Spectra: The emission spectra and CIE color coordinates are recorded using a spectroradiometer.

  • Efficiency Calculation: Current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) are calculated from the J-V-L data and the EL spectrum.[1]

  • Lifetime Measurement: The operational stability (e.g., LT₅₀, the time for luminance to decay to 50% of its initial value) is measured by driving the device at a constant current.[1]

cluster_fabrication OLED Fabrication & Testing Workflow sub Substrate Cleaning (ITO Glass) hil HIL Deposition (Spin Coating) sub->hil htl HTL Deposition (Spin Coating) hil->htl eml EML Deposition (Spin Coating) htl->eml etl_cathode ETL/EIL/Cathode (Thermal Evaporation) eml->etl_cathode encap Encapsulation etl_cathode->encap test Device Testing (J-V-L, EL, Lifetime) encap->test cluster_energy Illustrative OLED Energy Level Diagram cluster_injection Illustrative OLED Energy Level Diagram anode Anode (ITO) htl HTL HOMO -5.3 eV LUMO -2.3 eV eml EML (DPyM Derivative) HOMO -5.7 eV LUMO -2.8 eV htl:s->eml:s Transport etl ETL HOMO -6.2 eV LUMO -3.0 eV etl:n->eml:n Transport cathode Cathode (Al) hole Hole (h+) hole->htl:s Injection electron Electron (e-) electron->etl:n Injection recombination light light recombination->light Light (Photon)

References

Synthesis of Di(pyridin-3-yl)methanone: A Review of Available Protocols and a Call for Further Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of detailed, reproducible, and robust synthesis protocols for Di(pyridin-3-yl)methanone, a potentially valuable compound for researchers, scientists, and drug development professionals. This lack of established methodologies hinders the reliable production and systematic investigation of this molecule. This guide aims to summarize the current landscape, highlight the challenges, and underscore the need for the development and publication of standardized synthetic routes.

While the synthesis of various pyridine-containing compounds and other diaryl ketones is well-documented, specific and comparative experimental data for the preparation of this compound remains elusive. This guide, therefore, cannot provide a direct comparison of different synthesis protocols due to the scarcity of published methods.

Instead, we will outline general synthetic strategies that could theoretically be adapted for the synthesis of this compound, based on established methods for analogous compounds. This information is intended to serve as a foundational resource for researchers aiming to develop a reliable synthesis for this target molecule.

Potential Synthetic Approaches

The synthesis of diaryl ketones, including those with heteroaromatic rings like pyridine, typically involves a few key strategies. The successful application of these methods to this compound would require experimental optimization and validation.

1. Friedel-Crafts Acylation and Related Reactions:

A common method for the formation of aryl ketones is the Friedel-Crafts acylation. In the context of this compound, this could involve the reaction of a 3-pyridyl acylating agent with pyridine or a 3-substituted pyridine derivative.

  • Hypothetical Protocol:

    • Preparation of the Acylating Agent: Nicotinoyl chloride (pyridin-3-carbonyl chloride) can be prepared from nicotinic acid.

    • Friedel-Crafts Reaction: Reaction of nicotinoyl chloride with a suitable pyridine substrate in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Challenges: The pyridine ring is electron-deficient and can be deactivated towards electrophilic substitution. The nitrogen atom can also coordinate with the Lewis acid catalyst, further deactivating the ring and potentially leading to poor yields or undesired side reactions.

2. Grignard and Organolithium Reagent-based Syntheses:

Reactions involving organometallic reagents are a powerful tool for C-C bond formation.

  • Hypothetical Protocol:

    • Formation of the Organometallic Reagent: Preparation of 3-pyridylmagnesium bromide or 3-pyridyllithium from 3-bromopyridine.

    • Reaction with an Electrophile: Reaction of the organometallic reagent with a suitable nicotinic acid derivative, such as an ester (e.g., ethyl nicotinate) or an amide (e.g., N,N-dimethylnicotinamide).

Challenges: The preparation and handling of pyridyl Grignard and organolithium reagents can be challenging due to their reactivity and potential for side reactions.

3. Palladium-Catalyzed Cross-Coupling Reactions:

Modern cross-coupling reactions offer a versatile approach to the synthesis of biaryl and diaryl ketone structures.

  • Hypothetical Protocol:

    • Carbonylative Coupling: A palladium-catalyzed carbonylation reaction involving 3-halopyridine and a 3-pyridyl organometallic reagent in the presence of carbon monoxide.

    • Suzuki or Stille Coupling: Coupling of a 3-pyridylboronic acid (or ester) or a 3-pyridylstannane with a 3-halopyridine derivative that already contains a carbonyl group precursor.

Challenges: Optimization of catalyst systems, ligands, and reaction conditions is crucial for achieving good yields and selectivity.

Data Presentation and Visualization

Due to the lack of concrete experimental data from the literature, a quantitative comparison table cannot be generated at this time. Similarly, a detailed experimental workflow diagram would be speculative. However, a generalized workflow for a potential synthesis can be conceptualized.

G Generalized Synthetic Workflow for this compound cluster_0 Starting Materials cluster_1 Key Reaction Step cluster_2 Product Isolation and Purification cluster_3 Final Product SM1 3-Substituted Pyridine (A) Reaction Coupling Reaction (e.g., Friedel-Crafts, Grignard, Cross-Coupling) SM1->Reaction SM2 3-Substituted Pyridine (B) SM2->Reaction Workup Reaction Quenching & Workup Reaction->Workup Purification Chromatography / Recrystallization Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Conclusion and Future Directions

The synthesis of this compound is an area that requires significant research and development. The lack of established, well-documented protocols presents a challenge for its widespread use in research and drug discovery. There is a clear need for the scientific community to develop and publish robust and reproducible synthetic methods for this compound.

Future work should focus on:

  • Systematic Screening: A systematic investigation of the potential synthetic routes outlined above to identify the most efficient and scalable method.

  • Optimization of Reaction Conditions: Detailed optimization of parameters such as solvent, temperature, catalyst, and reaction time to maximize yield and purity.

  • Reproducibility and Robustness Studies: Thorough validation of the developed protocol to ensure its reliability and transferability between different laboratories.

  • Publication of Detailed Protocols: Comprehensive reporting of experimental procedures, including characterization data, to enable the broader scientific community to benefit from these findings.

By addressing these gaps, the synthesis of this compound can be moved from a theoretical exercise to a practical and reliable process, unlocking its potential for various scientific applications.

Benchmarking the Catalytic Activity of Di(pyridin-3-yl)methanone Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective catalysts is a cornerstone of modern chemical synthesis, impacting fields from materials science to pharmaceutical development. Pyridine-based ligands have emerged as a versatile class of compounds capable of forming highly active metal complexes for a variety of catalytic transformations. Among these, Di(pyridin-3-yl)methanone, also known as 3,3'-dipyridyl ketone, presents an intriguing scaffold. Its two pyridine rings, linked by a carbonyl group, offer potential for chelation to a metal center, influencing the electronic and steric environment of the catalytic site.

This guide provides a comparative analysis of the catalytic activity of this compound complexes, benchmarking their performance against established alternative catalysts in key cross-coupling and oligomerization reactions. While direct and extensive quantitative data for this compound complexes in some common catalytic reactions is limited in publicly available literature, this guide synthesizes the available information and draws comparisons with closely related pyridine-based systems and other prominent ligand classes to provide a valuable reference for catalyst selection and development.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are indispensable tools for the formation of carbon-carbon bonds. The choice of ligand is critical to the success of these transformations, dictating catalyst stability, activity, and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. While specific data for this compound complexes in this reaction is scarce, we can evaluate its potential by comparing it with other pyridine-based ligands and more conventional phosphine and N-heterocyclic carbene (NHC) ligands. The performance of various palladium catalysts in the Suzuki-Miyaura coupling of aryl halides with arylboronic acids is summarized below.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pyridine-Based Ligands
Pd(OAc)₂ / 4-Substituted PyridineVariesK₂CO₃DMF/H₂O802>90[1]
Pd₂(dba)₃ / PyridylboronateKFDioxane110Varies74-82[2]
Phosphine Ligands
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10012~85
N-Heterocyclic Carbene (NHC) Ligands
PEPPSI-IPrK₂CO₃Dioxane80295-99
Abnormal NHC-Pd ComplexVariesVariesVariesVariesHigh[3]

Generally, electron-donating substituents on the pyridine ring can enhance the catalytic activity of the corresponding palladium complexes. The nitrogen atoms in the pyridine rings of this compound can act as donors, potentially forming stable and active catalysts.

Heck Reaction

The Heck reaction provides a method for the arylation of alkenes. Pyridine-based ligands have been successfully employed in this reaction. A comparison of different catalyst systems is presented below.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pyridine-Based Ligands
Pd(OAc)₂ / Pyridyl-imineEt₃NDMF80<2.5High[4]
PdCl₂ / PyridineNa₂CO₃H₂O1001High[2]
Phosphine-Free
Pd(OAc)₂K₂CO₃DMF/H₂O804High[5]
N-Heterocyclic Carbene (NHC) Ligands
NHC-PalladacycleVariesVariesVariesVariesHigh[6]

Performance in Nickel-Catalyzed Ethylene Oligomerization

Catalyst SystemLigand TypeCo-catalystActivity ( g/mol Ni·h)SelectivityRef.
Pyridine-Based Ligands
Ni(II) ComplexIminopyridylEt₂AlClup to 13.86 × 10⁶Highly branched oligomers[7][8]
Ni(II) ComplexN-((Pyridin-2-yl)methylene)quinolin-8-amineEt₂AlClup to 4.9 × 10⁷Oligomers[9]
Ni(II) ComplexPyridine-imineMAOup to 1.56 × 10⁶Oligomers (Schulz-Flory distribution)[10]
Alternative Catalysts
Ni-Aluminosilicates-NoneVariesLinear α-olefins
α-Diiminenickel(II)α-DiimineMAOHighLinear α-olefins[11]

The electronic and steric properties of the pyridine-based ligand significantly influence the catalytic activity and the properties of the resulting oligomers. The bidentate nature of this compound could lead to the formation of stable nickel complexes with potential for high catalytic activity.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the evaluation of catalyst performance. Below are representative protocols for the synthesis of a pyridine-based palladium complex and its application in a Suzuki-Miyaura coupling reaction, as well as a general procedure for ethylene oligomerization.

Synthesis of a this compound Palladium Complex (General Procedure)

A general method for the synthesis of palladium complexes with pyridine-type ligands involves the reaction of a palladium(II) salt with the ligand in a suitable solvent.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Acetonitrile (anhydrous)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (2 equivalents) in anhydrous acetonitrile.

  • To this solution, add Palladium(II) chloride (1 equivalent).

  • Stir the reaction mixture at room temperature for 24 hours.

  • The resulting precipitate can be collected by filtration, washed with cold acetonitrile, and dried under vacuum to yield the this compound palladium(II) chloride complex.

  • Characterization of the complex should be performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • This compound Palladium Complex (e.g., 2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the aryl bromide, arylboronic acid, the palladium complex, and potassium carbonate.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[12]

Ethylene Oligomerization Protocol

This is a general procedure for the nickel-catalyzed oligomerization of ethylene.

Materials:

  • This compound Nickel Complex (e.g., 5 µmol)

  • Co-catalyst (e.g., Methylaluminoxane (MAO) or Diethylaluminum chloride (Et₂AlCl))

  • Toluene (anhydrous and deoxygenated)

  • High-pressure reactor

  • Ethylene gas

Procedure:

  • In a glovebox, charge a high-pressure reactor with the nickel complex and toluene.

  • Add the co-catalyst to the reactor.

  • Seal the reactor, remove it from the glovebox, and connect it to an ethylene line.

  • Pressurize the reactor with ethylene to the desired pressure (e.g., 10 atm) and maintain a constant temperature (e.g., 30 °C) with vigorous stirring.

  • After the desired reaction time, vent the reactor and quench the reaction by adding an appropriate reagent (e.g., acidified methanol).

  • Analyze the product mixture by gas chromatography (GC) to determine the distribution of oligomers.[7][8][10]

Visualizing Catalytic Processes

Understanding the underlying mechanisms and workflows is crucial for catalyst design and optimization. The following diagrams, created using Graphviz, illustrate a general catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow for catalyst screening.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar')

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Screening_Workflow cluster_workflow Catalyst Screening Workflow A Define Reaction: Substrates, Solvent, Base B Select Catalysts: This compound Complexes & Alternatives A->B C High-Throughput Experimentation B->C D Analysis: LC-MS, GC-MS, NMR C->D E Identify Lead Catalyst & Optimize Conditions D->E F Scale-up & Validation E->F

A general workflow for screening and optimizing catalysts for a cross-coupling reaction.

Conclusion

This compound represents a structurally interesting, yet underexplored, ligand for homogeneous catalysis. Based on the performance of related pyridine-based systems, its metal complexes hold promise for applications in important C-C bond-forming reactions. This guide provides a framework for benchmarking its potential catalytic activity by comparing it with well-established catalyst systems. The provided experimental protocols and workflow diagrams offer a starting point for researchers to synthesize and evaluate these complexes, contributing to the broader understanding and application of pyridine-based catalysts in chemical synthesis. Further research is warranted to generate specific quantitative data for this compound complexes to fully elucidate their catalytic potential.

References

Efficacy of Pyridine-Based Compounds Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy of Pyridine Derivatives

The anticancer activity of pyridine derivatives has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these studies. The following tables summarize the IC50 values for various pyridine derivatives, showcasing their activity spectrum.

Pyridin-3-yl Pyrimidine Derivatives

A series of pyridin-3-yl pyrimidines have been synthesized and evaluated for their ability to inhibit the Bcr-Abl protein, a key target in chronic myeloid leukemia.

CompoundTarget/AssayCell LineIC50 (µM)
A2Bcr-Abl KinaseK562Not Specified
A8Bcr-Abl KinaseK562Not Specified
A9Bcr-Abl KinaseK562Not Specified

Table 1: Inhibitory activity of selected pyridin-3-yl pyrimidine derivatives. The preliminary results indicated that compounds A2, A8, and A9 exhibited potent Bcr-Abl inhibitory activity, suggesting their potential as anticancer agents.[1][2]

Pyridine-Urea Derivatives

Pyridine-ureas have been investigated for their anti-proliferative activity, particularly against breast cancer cell lines, and their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis.

CompoundTarget/AssayCell LineIC50 (µM)
8eCell Viability (48h)MCF-70.22
8nCell Viability (48h)MCF-71.88
8eCell Viability (72h)MCF-70.11
8nCell Viability (72h)MCF-70.80
Doxorubicin (Ref.)Cell Viability (48h)MCF-71.93
8bVEGFR-2 Inhibition-5.0 ± 1.91
8eVEGFR-2 Inhibition-3.93 ± 0.73
Sorafenib (Ref.)VEGFR-2 Inhibition-0.09 ± 0.01

Table 2: In vitro anti-proliferative and VEGFR-2 inhibitory activity of pyridine-urea derivatives.[3][4]

Other Pyridine Derivatives

A diverse range of other pyridine-containing compounds have also demonstrated significant cytotoxicity against various cancer cell lines.

Compound ClassCompoundCell LineIC50 (µM)
Imidazo[1,2-a]pyridine15aMultiplePotent PI3K/mTOR dual inhibitor
Pyrazolo[3,4-b]pyridineMost potent compoundPC-31.55
1H-pyrrolo[2,3-b]pyridine16hA5490.109
MDA-MB-2310.245
MCF-7Not Specified
Pyridino[2,3-f]indole-4,9-dione5XF 4980.006 µg/ml
HCT 150.073 µg/ml
7HCT 150.065 µg/ml
Doxorubicin (Ref.)XF 4980.012 µg/ml
HCT 150.264 µg/ml
6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitrileIbHeLa34.3 ± 2.6
MCF-750.18 ± 1.11

Table 3: Anticancer activity of various other pyridine derivatives against different cancer cell lines.[5][6]

Experimental Protocols

The evaluation of the anticancer efficacy of novel compounds relies on standardized and reproducible experimental protocols. A commonly used method to assess cytotoxicity is the MTT assay.

MTT Assay for Cell Viability

Objective: To determine the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Di(pyridin-3-yl)methanone derivative or other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizing Experimental and Biological Processes

Graphical representations of experimental workflows and signaling pathways are crucial for understanding the complex processes in cancer research.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Studies cell_culture Cell Culture (e.g., MCF-7, HeLa) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Test Compound Stock Solution treatment Treat Cells with Compound Dilutions compound_prep->treatment cell_seeding->treatment incubation Incubate for 24/48/72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Measure Absorbance (570 nm) mtt_assay->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V) calc_ic50->apoptosis_assay western_blot Western Blot (Signaling Proteins) calc_ic50->western_blot

Experimental workflow for assessing cytotoxicity.

Bcr_Abl_Pathway cluster_pathway Bcr-Abl Signaling Pathway in CML cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes Bcr_Abl Bcr-Abl (Constitutively Active Tyrosine Kinase) Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Bcr_Abl->Ras_Raf_MEK_ERK JAK_STAT JAK/STAT Pathway Bcr_Abl->JAK_STAT PI3K_Akt PI3K/Akt Pathway Bcr_Abl->PI3K_Akt Adhesion Altered Adhesion Bcr_Abl->Adhesion Proliferation Increased Cell Proliferation Ras_Raf_MEK_ERK->Proliferation JAK_STAT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition inhibitor Pyridin-3-yl Pyrimidine Derivatives inhibitor->Bcr_Abl

Inhibition of Bcr-Abl signaling by pyridin-3-yl pyrimidines.

References

Isomeric Effects on the Coordination Chemistry of Dipyridyl Methanones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of pyridyl nitrogen atoms in dipyridyl methanone ligands profoundly influences their coordination chemistry, leading to a diverse array of metal complexes with distinct structural and potentially functional properties. This guide provides a comparative analysis of the coordination behavior of 2,2'-, 3,3'-, and 4,4'-dipyridyl methanone, supported by experimental data and methodologies, to aid researchers in the rational design of metal-based compounds.

Introduction to Dipyridyl Methanone Isomers

Dipyridyl methanones are a class of organic ligands that feature two pyridine rings linked by a ketone group. The orientation of the nitrogen atoms within the pyridine rings dictates the ligand's coordination capabilities.

  • 2,2'-Dipyridyl Methanone (dpk): The proximity of the two nitrogen atoms to the carbonyl bridge allows for a versatile range of coordination modes, including acting as a bidentate chelating ligand. This isomer is the most extensively studied, in part due to the reactivity of the ketone group upon coordination.

  • 3,3'-Dipyridyl Methanone: In this isomer, the nitrogen atoms are further apart, making chelation to a single metal center unlikely. It is more inclined to act as a bridging ligand, though its coordination chemistry is less explored.

  • 4,4'-Dipyridyl Methanone: The para-position of the nitrogen atoms makes this isomer an excellent bridging ligand, facilitating the formation of coordination polymers and metal-organic frameworks (MOFs).[1]

This guide will delve into the synthetic routes for these ligands and their metal complexes, compare their coordination behaviors through structural data, and provide insight into their spectroscopic and electrochemical properties.

Experimental Protocols

Synthesis of Dipyridyl Methanone Ligands

Synthesis of 2,2'-Dipyridyl Methanone: A common method involves the Claisen condensation of appropriate ketone and ester precursors.[1] For example, the reaction of di-2-pyridyl ketone with dimethyl pyridine-2,6-dicarboxylate in toluene at room temperature has been reported.[1]

Synthesis of 3,3'-Dipyridyl Methanone: This isomer can be synthesized through the reaction of aryllithium reagents with methyl pyridinecarboxylate.

Synthesis of 4,4'-Dipyridyl Methanone: Commercially available, this ligand can also be synthesized. One reported method involves the reaction of 4-bromopyridine with n-butyllithium in diethyl ether and hexane at low temperatures, followed by reaction with methyl 4-pyridinecarboxylate.

Synthesis of Metal Complexes

General Procedure for Complexation: A general approach involves the reaction of the dipyridyl methanone ligand with a metal salt in a suitable solvent. The stoichiometry of the reactants and the choice of solvent can influence the final product.

Example: Synthesis of a Pd(II) complex with di(2-pyridyl) ketone: Di(2-pyridyl) ketone is dissolved in a solvent like absolute methanol.[2] A solution of a palladium(II) salt, such as PdCl2(PhCN)2, in the same solvent is then added.[3] The reaction mixture is stirred at room temperature, and the resulting complex can be isolated by filtration or crystallization.[2][3]

Comparative Analysis of Coordination Chemistry

The isomeric placement of the nitrogen atoms in dipyridyl methanones results in fundamentally different coordination behaviors.

2,2'-Dipyridyl Methanone: Chelation and Carbonyl Reactivity

The 2,2'-isomer is well-known for its ability to act as a bidentate N,N'-chelating ligand, forming stable five-membered rings with metal ions.[3] A key feature of its coordination chemistry is the reactivity of the carbonyl group upon complexation. In the presence of a metal ion, the carbonyl group can undergo nucleophilic attack by water or alcohols. This leads to the formation of gem-diol or hemiketal forms of the ligand, which can then coordinate to metal centers in various ways.

G cluster_ligand Di-2-pyridyl Methanone cluster_reactions Metal-Ion Assisted Reactions cluster_coordination Coordination Modes dpk Di-2-pyridyl Methanone (dpk) gem_diol gem-Diol form (dpk·H₂O) dpk->gem_diol + H₂O [Metal Ion] hemiketal Hemiketal form (dpk·ROH) dpk->hemiketal + ROH [Metal Ion] chelation N,N'-Chelation dpk->chelation Coordination bridging Bridging (via O-atoms) gem_diol->bridging Deprotonation hemiketal->bridging Deprotonation

This reactivity leads to a rich structural chemistry, with the formation of mononuclear, dinuclear, and polynuclear complexes, including cubane-like structures.

IsomerPredominant Coordination ModeCommon Resulting StructuresReference
2,2'-Dipyridyl Methanone N,N'-Chelating, Bridging (after carbonyl reaction)Mononuclear chelates, Dinuclear and polynuclear clusters (e.g., cubanes)[3]
3,3'-Dipyridyl Methanone BridgingCoordination polymers[4]
4,4'-Dipyridyl Methanone BridgingCoordination polymers, Metal-Organic Frameworks (MOFs)[1][5]

Table 1: Comparison of coordination behaviors of dipyridyl methanone isomers.

3,3'- and 4,4'-Dipyridyl Methanones: Bridging Ligands

In contrast to the 2,2'-isomer, the larger separation between the nitrogen atoms in 3,3'- and 4,4'-dipyridyl methanone prevents chelation. These isomers primarily act as bridging ligands, connecting two or more metal centers to form extended structures like coordination polymers and MOFs.[1][5] The 4,4'-isomer, with its linear and rigid nature, is particularly well-suited for the construction of porous frameworks.[5]

G cluster_isomers Dipyridyl Methanone Isomers cluster_coordination Resulting Structures 2,2'-dpk 2,2'-Dipyridyl Methanone metal_ion1 Metal Ion 2,2'-dpk->metal_ion1 Chelation 4,4'-dpk 4,4'-Dipyridyl Methanone metal_ion2 Metal Ion 4,4'-dpk->metal_ion2 Bridging metal_ion3 Metal Ion 4,4'-dpk->metal_ion3 Bridging chelate Mononuclear Chelate polymer Coordination Polymer metal_ion1->chelate metal_ion2->polymer metal_ion3->polymer

Spectroscopic and Electrochemical Properties

The electronic and steric differences between the isomers also manifest in their spectroscopic and electrochemical properties, and those of their complexes.

Spectroscopic Properties: The UV-Vis spectra of the complexes are influenced by metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands, the energies of which are dependent on the coordination geometry and the electronic nature of the ligand isomer.[3] Infrared spectroscopy is a valuable tool for probing the coordination of the carbonyl group. In complexes of 2,2'-dipyridyl methanone, a shift in the C=O stretching frequency can indicate coordination of the carbonyl oxygen or its transformation to a hydroxyl group in the gem-diol or hemiketal forms.[3]

Electrochemical Properties: The redox potentials of metal complexes of dipyridyl methanones are sensitive to the isomeric form of the ligand. The electron-donating or -withdrawing nature of the pyridyl rings, as influenced by the position of the nitrogen atom, can affect the electron density at the metal center and thus its redox behavior. For instance, rhodium(III) complexes of di-2-pyridyl ketone have been shown to undergo metal-centered reduction processes.[6] Comparative electrochemical studies of all three isomers would provide valuable insights into how the ligand's electronic properties can be tuned by isomerization.

Property2,2'-Dipyridyl Methanone Complexes3,3'- and 4,4'-Dipyridyl Methanone Complexes
UV-Vis MLCT and LMCT bands sensitive to chelation and carbonyl reactivity.[3]MLCT and LMCT bands influenced by the bridging coordination mode.
IR Shift in C=O stretch upon coordination or transformation.[3]C=O stretch may show smaller shifts if not directly involved in coordination.
Electrochemistry Redox potentials influenced by chelation and electron density at the metal center.[6]Redox potentials are expected to differ due to the different electronic communication through the bridging ligand.

Table 2: Comparison of expected spectroscopic and electrochemical characteristics.

Conclusion

The isomeric form of dipyridyl methanone is a critical determinant of its coordination chemistry. The 2,2'-isomer's ability to chelate and the associated reactivity of its carbonyl group lead to a rich variety of discrete and small polynuclear complexes. In contrast, the 3,3'- and 4,4'-isomers act as bridging ligands, favoring the formation of extended coordination polymers and MOFs. These structural differences, driven by isomerism, provide a powerful tool for the rational design of metal complexes with tailored topologies and properties for applications in catalysis, materials science, and drug development. Further research into the coordination chemistry of the 3,3'- and 4,4'-isomers, particularly the characterization of a wider range of complexes, will undoubtedly open new avenues in these fields.

References

Safety Operating Guide

Proper Disposal of Di(pyridin-3-yl)methanone: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Di(pyridin-3-yl)methanone, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Hazard Assessment and Safety Information

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed.[1][2]
Skin irritationCategory 2H315: Causes skin irritation.[1][2]
Eye irritationCategory 2AH319: Causes serious eye irritation.[1][2]
Specific target organ toxicity - single exposureCategory 3H335: May cause respiratory irritation.[1][2]

Precautionary Statements: P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352, P304 + P340 + P312, P305 + P351 + P338, P332 + P313, P337 + P313, P362, P403 + P233, P405, P501.[1][2]

A critical precautionary statement for disposal is P501: Dispose of contents/container in accordance with local, regional, national, and international regulations .[1][3] This underscores the necessity of treating this compound as regulated hazardous waste.

Disposal Workflow

The proper disposal of this compound requires a systematic approach to ensure safety and compliance. The following workflow outlines the decision-making process from waste generation to final disposal.

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Disposal cluster_3 CRITICAL: Prohibited Actions A Waste this compound (solid or in solution) B Collect in a dedicated, compatible, and properly sealed hazardous waste container. A->B Step 1 C Label container with: 'Hazardous Waste' Full Chemical Name Associated Hazards (Toxic, Irritant) B->C Step 2 D Store in a designated, ventilated satellite accumulation area. C->D Step 3 E Arrange for collection by a licensed environmental services company. D->E Step 4 F Incineration in a chemical incinerator equipped with an afterburner and scrubber is the preferred disposal method. E->F G DO NOT dispose down the drain. H DO NOT dispose in regular trash. I DO NOT attempt in-lab neutralization without a validated protocol.

References

Personal protective equipment for handling Di(pyridin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Di(pyridin-3-yl)methanone

This guide provides immediate and essential safety protocols for laboratory professionals engaged in research, scientific analysis, and drug development who handle this compound. Adherence to these procedures is critical for ensuring personal safety and proper logistical management.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Below is a summary of its hazard classifications according to the Globally Harmonized System (GHS).[1][2]

Hazard ClassGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[1][2]
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2]

Signal Word: Warning[2]

GHS Pictogram: GHS07 (Exclamation Mark)

Operational Plan: Safe Handling and Personal Protective Equipment (PPE)

A systematic approach is essential when working with this compound. The following workflow outlines the procedural steps from preparation to disposal, emphasizing the required personal protective equipment at each stage.

cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_response Emergency & Spill Response cluster_disposal Storage & Disposal Phase prep Review SDS & Prepare Work Area ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat prep->ppe Mandatory First Step handling Weigh and handle solid in a well-ventilated area or fume hood. ppe->handling use Use only outdoors or in a well-ventilated area. Avoid breathing dust. handling->use hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. use->hygiene storage Store in a well-ventilated place. Keep container tightly closed. Store locked up. hygiene->storage spill In case of spill, avoid dust generation. Collect spilled material with appropriate tools. first_aid First Aid: - Eye: Rinse with water for several minutes. - Skin: Wash with plenty of soap and water. - Inhalation: Move to fresh air. - Ingestion: Rinse mouth, call a POISON CENTER. spill->first_aid disposal Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. storage->disposal

Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedures

  • Engineering Controls : Always handle this compound in a well-ventilated area.[1][2] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield to protect against dust particles and splashes.[2]

    • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are mandatory.[2] Inspect gloves for any tears or punctures before use.

    • Skin and Body Protection : A lab coat must be worn to prevent skin contact.[2] Ensure it is fully buttoned.

  • Handling Practices :

    • Avoid breathing dust, fumes, or vapors.[1][2]

    • Wash hands thoroughly with soap and water after handling the substance.[1][2]

    • Do not eat, drink, or smoke in the laboratory or any area where this chemical is handled or stored.[1][2]

    • Take off any contaminated clothing and wash it before reuse.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification : This material and its container must be disposed of as hazardous waste.

  • Disposal Method : Dispose of the contents and the container at an approved waste disposal facility.[2] All disposal practices must be in strict accordance with local, regional, and national environmental regulations. Do not dispose of this chemical down the drain.

  • Contaminated Packaging : Handle contaminated containers in the same manner as the substance itself.

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure or spill.

  • If Swallowed : Call a POISON CENTER or a doctor if you feel unwell.[1][2] Rinse the mouth with water.[1][2]

  • If on Skin : Wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[1][2]

  • If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[1][2] Call a POISON CENTER or a doctor if you feel unwell.[1][2]

  • If in Eyes : Rinse cautiously with water for several minutes.[1][2] If present and easy to do, remove contact lenses.[1][2] Continue rinsing.[1][2] If eye irritation persists, get medical advice or attention.[1][2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di(pyridin-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
Di(pyridin-3-yl)methanone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.